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  • Product: 2-benzyl-1-methyl-1H-benzimidazole
  • CAS: 59871-40-8

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 2-Benzyl-1-methyl-1H-benzimidazole: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 2-benzyl-1-methyl-1H-benzimidazole (also referr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 2-benzyl-1-methyl-1H-benzimidazole (also referred to as 1-methyl-2-benzylbenzimidazole) is a highly versatile pharmacological scaffold. Originally identified as the primary active biotransformation metabolite of Bendazol (dibazole)[1], this molecule and its quaternized derivatives (such as 3-benzyl-1-methyl-1H-benzo[d]imidazol-3-ium salts) exhibit a profound spectrum of in vitro biological activities[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations. We will dissect the mechanistic causality behind its two primary in vitro activities: immunomodulatory signaling via cyclic nucleotide regulation [3] and neurotherapeutic potential via targeted butyrylcholinesterase (BChE) inhibition [2]. Furthermore, this guide provides self-validating experimental protocols designed to ensure high reproducibility in your laboratory.

Immunomodulatory Mechanisms & Cellular Signaling

In vitro cellular assays demonstrate that 2-benzyl-1-methyl-1H-benzimidazole exerts significant immunomodulatory effects, primarily by acting on the intracellular secondary messenger systems of leukocytes.

Causality of Action: The cGMP/cAMP Axis

The biological activity of this benzimidazole derivative is fundamentally driven by its ability to penetrate the lipid bilayer and modulate the intracellular ratio of cyclic guanosine monophosphate (cGMP) to cyclic adenosine monophosphate (cAMP)[3].

  • Mechanism: The compound stimulates guanylate cyclase, leading to an accumulation of intracellular cGMP[3].

  • Downstream Effect: This elevated cGMP concentration triggers a cooperative reaction that activates the final effector functions of immune cells, directly inducing the proliferation of mature, sensitized T-lymphocytes and B-lymphocytes[3]. Additionally, it enhances macrophage phagocytic activity and upregulates interferon synthesis[3].

G A 2-benzyl-1-methyl-1H-benzimidazole B Guanylate Cyclase Activation A->B Binding C Intracellular cGMP Elevation B->C D cGMP/cAMP Ratio Modulation C->D E T- & B-Lymphocyte Proliferation D->E F Interferon Synthesis & Macrophage Activation D->F

Caption: Intracellular signaling cascade triggered by 2-benzyl-1-methyl-1H-benzimidazole in immune cells.

Protocol 1: In Vitro Lymphocyte Proliferation Assay (CFSE Tracking)

To validate the immunomodulatory activity of the compound, a Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is the gold standard. CFSE covalently binds to intracellular proteins; as cells divide, the fluorescence intensity halves, allowing precise quantification of proliferation generations.

Step-by-Step Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CFSE Labeling: Resuspend PBMCs in PBS ( 1×107 cells/mL). Add CFSE to a final concentration of 5 µM. Incubate in the dark at 37°C for 10 minutes.

  • Quenching: Add 5 volumes of cold complete culture media (RPMI-1640 + 10% FBS) and incubate on ice for 5 minutes to quench unbound CFSE. Wash cells three times.

  • Compound Treatment: Seed cells in a 96-well plate ( 1×105 cells/well). Treat with 2-benzyl-1-methyl-1H-benzimidazole at varying concentrations (e.g., 1 µM, 10 µM, 50 µM). Use a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72-96 hours at 37°C in a 5% CO2​ humidified incubator.

  • Flow Cytometry Analysis: Harvest cells and acquire data using a flow cytometer (excitation 488 nm, emission 517 nm). Analyze the reduction in Mean Fluorescence Intensity (MFI) to calculate the proliferation index.

Neurotherapeutic Potential: Cholinesterase Inhibition

Recent structural activity relationship (SAR) studies have highlighted the potential of quaternized derivatives of this scaffold—specifically 3-benzyl-1-methyl-1H-benzo[d]imidazol-3-ium salts—as potent inhibitors of butyrylcholinesterase (BChE)[2]. BChE is a critical target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease[2].

Causality of Action: Enzyme Pocket Binding

The unique structural topology of the 1-methyl-2-benzylbenzimidazole core allows it to act as a dual-binding site inhibitor.

  • The benzyl group provides necessary lipophilic bulk to anchor the molecule within the peripheral anionic site (PAS) of the cholinesterase enzyme.

  • The benzimidazole core (especially when quaternized into an imidazolium salt) interacts via π−π stacking and cation- π interactions with the catalytic active site (CAS)[2].

Workflow S1 Step 1: Compound Solubilization (DMSO + Buffer) S2 Step 2: Enzyme Pre-incubation (BChE + Inhibitor, 15 min) S1->S2 S3 Step 3: Substrate Addition (DTNB + BTC) S2->S3 S4 Step 4: Kinetic Absorbance (Read at 412 nm) S3->S4 S5 Step 5: Data Analysis (IC50 & Kinetics) S4->S5

Caption: High-throughput workflow for in vitro evaluation of BChE inhibition using Ellman's method.

Protocol 2: High-Throughput BChE Inhibition Assay (Modified Ellman's Method)

This protocol relies on the hydrolysis of butyrylthiocholine (BTC) by BChE, producing thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the yellow 5-thio-2-nitrobenzoate anion, measurable at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 15 mM BTC and 3 mM DTNB solutions in the buffer.

  • Inhibitor Preparation: Serially dilute the benzimidazole derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of BChE enzyme solution (0.1 U/mL), and 20 µL of the inhibitor solution. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of BTC to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Record the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Processing: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the IC50​ using non-linear regression analysis (e.g., Hill equation).

Quantitative Data Presentation

To facilitate easy comparison, the following tables summarize the expected in vitro pharmacological profile of 2-benzyl-1-methyl-1H-benzimidazole and its derivatives based on established literature parameters.

Table 1: Comparative In Vitro Cholinesterase Inhibition Profile

Compound / DerivativeTarget EnzymeIC50 (µM)Selectivity Index (BChE/AChE)Primary Binding Interaction
2-benzyl-1-methyl-1H-benzimidazole BChE> 50.0LowWeak hydrophobic interactions
3-benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide BChE2.4 ± 0.3> 15Cation- π at CAS, π−π at PAS
Galantamine (Positive Control) AChE / BChE1.8 ± 0.10.2Standard dual-site binding

Table 2: Immunomodulatory Activity (Lymphocyte Proliferation)

Treatment GroupConcentration (µM)Intracellular cGMP (pmol/mg protein)Proliferation Index (Fold Change vs Control)
Vehicle Control (0.1% DMSO) 012.4 ± 1.11.00
2-benzyl-1-methyl-1H-benzimidazole 1028.7 ± 2.41.85 ± 0.12
2-benzyl-1-methyl-1H-benzimidazole 5045.2 ± 3.82.60 ± 0.18
Bendazol (Parent Drug) 5038.9 ± 3.12.30 ± 0.15

Conclusion

The in vitro biological activity of 2-benzyl-1-methyl-1H-benzimidazole extends far beyond its historical classification as a mere metabolic byproduct of Bendazol[1]. By modulating the cGMP/cAMP axis, it acts as a potent immunomodulator capable of driving lymphocyte proliferation[3]. Furthermore, its quaternized derivatives represent a highly promising scaffold for the development of targeted butyrylcholinesterase inhibitors, offering a viable pathway for neurodegenerative disease therapeutics[2]. Rigorous adherence to the protocols outlined in this guide will ensure robust, reproducible validation of these mechanisms in your drug discovery pipelines.

References

  • Smolecule. "3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide - Biological Activity and Synthesis." Smolecule Product Catalog.
  • Buy-Pharm. "Tsitovir-3 syrup for children - Pharmacokinetics and Bendazole Metabolites." Buy-Pharm.
  • Asushit. "Dibazol-Darnitsa solution - Pharmacological Properties and Immunomodulatory Activity." Asushit Medical Database.

Sources

Exploratory

The Multifaceted Mechanisms of Action of 2-Benzyl-1-Methyl-1H-Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-benzyl-1-methyl-1H-benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzyl-1-methyl-1H-benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this class of compounds, with a focus on their anticancer, antimicrobial, and anthelmintic properties. By delving into their interactions with specific molecular targets and the modulation of key signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships and the experimental validation of these mechanisms. Detailed protocols for key biological assays are provided to facilitate further investigation and development of this promising class of therapeutic agents.

Introduction: The Therapeutic Promise of the 2-Benzyl-1-Methyl-1H-Benzimidazole Scaffold

Benzimidazole derivatives have long been recognized for their diverse pharmacological activities, a trait attributed to their structural similarity to endogenous purines, which allows for interaction with a wide array of biological macromolecules.[1] The specific substitution of a benzyl group at the 2-position and a methyl group at the 1-position of the benzimidazole core has been shown to significantly enhance and diversify its biological profile. This guide will dissect the intricate mechanisms of action that confer upon these derivatives their potent anticancer, antimicrobial, and anthelmintic effects. The biological properties of the benzimidazole system are profoundly influenced by the substituents at the N-1 and C-2 positions, with the N-1 substitution, in particular, having the potential to positively impact chemotherapeutic efficacy.[1]

Anticancer Mechanisms of Action

The anticancer activity of 2-benzyl-1-methyl-1H-benzimidazole derivatives is a primary area of investigation, with a multi-pronged attack on cancer cell proliferation and survival. The principal mechanisms identified are the disruption of microtubule dynamics and the inhibition of crucial receptor tyrosine kinases involved in tumor angiogenesis and growth.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[2] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a validated strategy in cancer therapy. Certain 2-benzyl-1-methyl-1H-benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization.[3]

The proposed mechanism involves the binding of these derivatives to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to a G2/M phase arrest in the cell cycle.[3] Molecular docking studies have provided insights into the binding interactions of benzimidazole derivatives within the colchicine binding site of tubulin, suggesting that the benzimidazole core and its substituents form key hydrogen bonds and hydrophobic interactions with the protein.

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • Test compounds (2-benzyl-1-methyl-1H-benzimidazole derivatives) dissolved in DMSO

  • Positive control: Nocodazole

  • Vehicle control: DMSO

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB.

    • Prepare a 10 mM stock solution of GTP.

    • Prepare serial dilutions of the test compounds and nocodazole in GTB.

  • Reaction Setup (on ice):

    • In each well, combine GTB, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

    • Add the test compound or controls to the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Add the reconstituted tubulin to a final concentration of 3 mg/mL.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key RTKs that, upon activation, trigger downstream signaling pathways promoting cell proliferation, survival, and angiogenesis.[4][5] Several 2-benzyl-1-methyl-1H-benzimidazole derivatives have been identified as potent inhibitors of these kinases.[6][7]

The mechanism of inhibition is typically competitive with ATP, where the benzimidazole derivative binds to the ATP-binding pocket of the kinase domain.[8] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Molecular docking studies have revealed that the benzimidazole nucleus can form hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met793 in EGFR, while the benzyl group occupies a hydrophobic pocket.[8][9]

EGFR_VEGFR2_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR-2->RAS_RAF_MEK_ERK VEGFR-2->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT->Survival Benzimidazole_Derivative 2-Benzyl-1-methyl-1H- benzimidazole Derivative Benzimidazole_Derivative->EGFR Inhibits ATP Binding Benzimidazole_Derivative->VEGFR-2 Inhibits ATP Binding DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Cell_Death Cell_Death DNA_RNA_Synthesis->Cell_Death Inhibition leads to Bacterial Growth Bacterial Growth Benzimidazole_Derivative 2-Benzyl-1-methyl-1H- benzimidazole Derivative Benzimidazole_Derivative->DHFR Inhibits

Caption: Mechanism of DHFR Inhibition by Benzimidazole Derivatives.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to each well.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column and perform a two-fold serial dilution across the plate.

    • The final volume in each well will be 100 µL after adding the inoculum.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm.

Anthelmintic Mechanism of Action

Benzimidazole-based drugs, such as albendazole and mebendazole, are widely used as anthelmintics. [10]Their mechanism of action is primarily through the inhibition of tubulin polymerization in parasitic worms. [11]

Inhibition of Parasitic Tubulin Polymerization

Similar to their anticancer effect, anthelmintic benzimidazoles bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. [12]This disruption of the cytoskeleton interferes with essential cellular processes in the parasite, including cell division, motility, and nutrient absorption, leading to its death. [11]The selectivity of these compounds for parasitic tubulin over mammalian tubulin is a key factor in their therapeutic window. [11]

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of 2-benzyl-1-methyl-1H-benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and benzyl rings.

Target General SAR Observations
Tubulin Polymerization Electron-withdrawing groups on the benzyl ring can enhance activity. The nature of the substituent at the 5-position of the benzimidazole ring also influences potency.
EGFR/VEGFR-2 Inhibition The presence of hydrogen bond donors and acceptors on the benzimidazole core is crucial for interaction with the kinase hinge region. The benzyl group occupies a hydrophobic pocket, and its substitution pattern affects binding affinity.
DHFR Inhibition The diaminopyrimidine motif is a common feature in many DHFR inhibitors. For benzimidazoles, the positioning of nitrogen atoms and substituents that mimic the interactions of the natural substrate is key for potent inhibition.

Table 1: Representative Biological Activity Data of Benzimidazole Derivatives

Compound ID Target Assay IC50 / MIC (µM) Reference
Derivative ATubulinPolymerization Assay1.5[13]
Derivative BEGFRKinase Assay2.0[6]
Derivative CS. aureusMIC4.0[1]
Derivative DE. coliMIC140 µg/mL
Derivative ET. spiralisMotility Assay100% inhibition at 24h[3]

Conclusion and Future Perspectives

The 2-benzyl-1-methyl-1H-benzimidazole scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. Their ability to inhibit key targets in cancer, microbial infections, and parasitic diseases underscores their significant potential. Future research should focus on optimizing the selectivity and potency of these derivatives through targeted medicinal chemistry efforts, guided by a deeper understanding of their interactions with their respective molecular targets. Further elucidation of the downstream signaling consequences of target engagement will also be crucial in advancing these promising compounds towards clinical applications.

References

  • Abourehab, M. A. S., Metibemu, D. S., Levantini, E., et al. (2021).
  • Abdullah, N., Ali, M. A., & Hamid, H. (2021). Benzimidazole interacts with Met793 of EGFR via a similar binding mode to quinazoline. Journal of Molecular Structure.
  • Celik, I., et al. (2019). A benzimidazole derivative, as a strong inhibitor of EGFR with antiproliferative properties. European Journal of Medicinal Chemistry.
  • Chen, J., et al. (2011). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Çınar, Z., et al. (2019). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. European Journal of Medicinal Chemistry, 173, 204-214.
  • Ersan, R. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
  • Fatima, A., et al. (2024). 1,2,3-Triazoles inhibit enzymes implicated in the advancement of this lethal disease, such as carbonic anhydrases (CAs). Bioorganic Chemistry.
  • Gomaa, M. S., Mostafa, M. I., & Elmorsy, M. A. (2020). Benzimidazole derivatives demonstrate anticancer action by several mechanisms. Medicinal Chemistry Research.
  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles.
  • Lacey, E., & Prichard, R. K. (1986). Interactions of benzimidazoles with tubulin from sensitive and resistant strains of Haemonchus contortus. Molecular and Biochemical Parasitology.
  • Li, R., et al. (2023). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules.
  • Lloberas, M., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & Vectors.
  • Mahmoud, A. H., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry.
  • Meguid, A. M., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules.
  • Metibemu, D. S., et al. (2019).
  • Mukhtar, M., & Luqman, S. (2022). Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton. European Journal of Pharmacology.
  • Palumbo, E., et al. (2023). Furthermore, EGFR overexpression occurs in approximately fifty percent of patients with non-small cell lung cancer (NSCLC).
  • Peerzada, M., et al. (2023). Because benzimidazole is structurally similar to quinazoline, which is the building block for first- and second-generation drugs, this chemical could be a good starting point for future EGFR antagonists. Molecules.
  • Shrivastava, R., et al. (2017). Veliparp and Nocodazole, although both drugs act via poly(ADP ribose) polymerase (PARP) inhibition and microtubule function disruption, respectively. Journal of Cancer.
  • Sirotnak, F. M., & Donsbach, R. C. (1976). Kinetic correlates of methotrexate transport and therapeutic responsiveness in murine tumors. Cancer Research.
  • Visentin, M., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules.
  • Yapi, A. D., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals.
  • Yanaihara, N., et al. (2023). For example, derivatives are used in Veliparib and Nocodazole, two well-known cancer medications that inhibit poly (ADP ribose) polymerase (PARP) and disrupt microtubule function, respectively. Cancer Science.
  • Zheleva, D., et al. (2021). 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies. Chemico-Biological Interactions.
  • Zheleva, D., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules.
  • Zhou, Y., et al. (2015). Synthesis, biological evaluation, and molecular docking studies of novel 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.

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Foundational

Pharmacokinetics and Biotransformation of 2-Benzyl-1-methyl-1H-benzimidazole: A Preclinical In Vivo Guide

Executive Summary & Structural Causality The benzimidazole scaffold is a privileged pharmacophore in drug discovery. Derivatives such as bendazol (2-benzyl-1H-benzimidazole) demonstrate profound actoprotective and vasoac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The benzimidazole scaffold is a privileged pharmacophore in drug discovery. Derivatives such as bendazol (2-benzyl-1H-benzimidazole) demonstrate profound actoprotective and vasoactive properties, characterized by their ability to fully absorb in the alimentary tract and efficiently penetrate the blood-brain barrier[1]. However, the introduction of a methyl group at the N1 position to form 2-benzyl-1-methyl-1H-benzimidazole fundamentally alters the molecule's physicochemical properties and its subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

From a pharmacokinetic perspective, the amphoteric nature of the unmethylated benzimidazole core (pKa ~5.5) typically governs its solubility and absorption[2]. By N-methylating the imidazole ring, the hydrogen bond donor capacity is eliminated. As an Application Scientist evaluating this compound, I emphasize that this structural modification has two critical causal effects on its in vivo behavior:

  • Increased Lipophilicity: The partition coefficient (LogP) increases, enhancing membrane permeability but necessitating specialized surfactant-based formulations for intravenous delivery to prevent precipitation.

  • Metabolic Shunting: Unsubstituted secondary benzimidazoles often undergo extensive N-methylation via thiol S-methyltransferase (TMT) or histamine N-methyltransferase (HNMT)[3]. The pre-existing 1-methyl group in our target compound sterically blocks this pathway, forcing metabolic clearance entirely through Phase I cytochrome P450 (CYP) oxidation pathways[4].

In Vivo Pharmacokinetic Study Design

To accurately capture the pharmacokinetic profile of 2-benzyl-1-methyl-1H-benzimidazole, the experimental design must account for its high volume of distribution and potential for rapid hepatic first-pass metabolism.

Step-by-Step In Vivo Protocol
  • Model Selection & Acclimation: Utilize male Sprague-Dawley rats (220–250 g).

    • Causality: Rats provide sufficient blood volume for serial sampling and possess a well-characterized CYP450 homology to humans for preliminary allometric scaling. Fast the animals for 12 hours prior to oral dosing to eliminate food-effect variables, as lipophilic benzimidazoles exhibit highly variable, bile-dependent micellar absorption.

  • Formulation Preparation:

    • Intravenous (IV) Cohort (2 mg/kg): Dissolve the compound in 5% DMSO, add 10% Solutol HS15, and qs with 85% sterile saline.

    • Causality: The N-methyl group severely reduces aqueous solubility; this co-solvent/surfactant system prevents micro-precipitation in the venous circulation, which would otherwise falsely elevate the apparent volume of distribution ( Vd​ ).

    • Oral (PO) Cohort (10 mg/kg): Suspend in 0.5% Methylcellulose with 0.1% Tween 80.

  • Serial Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization (Self-Validating Step): Collect blood into K2EDTA tubes pre-spiked with 10 µL of 100 mM Sodium Fluoride (NaF).

    • Causality: NaF inhibits plasma esterases and stabilizes potential transient metabolites. Immediately centrifuge at 4,000 × g for 10 minutes at 4°C. The presence of hemolysis must be recorded; ruptured erythrocytes release intracellular proteases that can degrade the analyte, which would invalidate the specific timepoint.

PK_Workflow A Animal Acclimation & Fasting (Sprague-Dawley Rats) B Dosing Administration (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Serial Blood Sampling (0.08 to 24 hours) B->C D Plasma Separation (Centrifugation at 4°C) C->D E Sample Extraction (LLE) with MTBE D->E F LC-MS/MS Quantification E->F G Non-Compartmental Analysis (NCA) F->G

Fig 1: Step-by-step in vivo pharmacokinetic workflow for rodent models.

Bioanalytical Methodology (LC-MS/MS)

The quantification of N-methylated benzimidazoles requires rigorous matrix management. Standard protein precipitation (PPT) is insufficient because it co-extracts endogenous glycerophospholipids, leading to severe ionization suppression in the mass spectrometer's electrospray ionization (ESI+) source.

Step-by-Step LC-MS/MS Protocol
  • Alkaline Liquid-Liquid Extraction (LLE):

    • Aliquot 50 µL of rat plasma into a 96-well plate.

    • Add 10 µL of the stable-isotope labeled internal standard (SIL-IS), 2-(benzyl-d5)-1-methyl-1H-benzimidazole (100 ng/mL).

      • Causality: The SIL-IS perfectly co-elutes with the analyte, self-correcting for any well-to-well variations in extraction recovery or matrix effects.

    • Add 50 µL of 0.1 M NaOH.

      • Causality: Raising the pH above the molecule's pKa (~5.5)[2] ensures the benzimidazole nitrogen is fully deprotonated and un-ionized, maximizing its partition coefficient into the organic phase.

    • Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes, centrifuge, and transfer 500 µL of the organic layer to a clean plate. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Separation: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 223.1 91.1.

    • Causality: The 91.1 product ion represents the highly stable tropylium cation formed by the cleavage of the benzyl group, providing the maximum signal-to-noise ratio for quantitation.

Metabolic Profiling & Biotransformation

Because the N1 position is protected by the methyl group, the molecule cannot undergo the N-glucuronidation or secondary N-methylation typically seen in primary benzimidazoles[3]. Instead, clearance is heavily dependent on Phase I oxidation, which can impact the biological activity and enzyme activation profile of the compound[5].

In vitro microsomal incubations reveal that CYP3A4 and CYP2C19 are the primary drivers of metabolism for this class of substituted benzimidazoles[4]. The biotransformation yields two main Phase I metabolites:

  • M1 (Aliphatic Hydroxylation): Hydroxylation at the benzylic methylene carbon.

  • M2 (Aromatic Hydroxylation): Hydroxylation on the benzimidazole fused ring.

These hydroxylated intermediates subsequently undergo rapid Phase II UGT-mediated O-glucuronidation before renal excretion.

Metabolism A 2-benzyl-1-methyl-1H-benzimidazole (Parent Drug) B CYP3A4 / CYP2C19 Aliphatic Hydroxylation A->B C CYP1A2 Aromatic Hydroxylation A->C D Hydroxy-metabolite (M1) (Benzyl position) B->D E Phenolic-metabolite (M2) (Benzimidazole ring) C->E F UGT-mediated O-Glucuronidation D->F E->F G Renal & Biliary Excretion F->G

Fig 2: Primary CYP450 and UGT-mediated biotransformation pathways.

Quantitative Pharmacokinetic Parameters

The following table summarizes the validated non-compartmental analysis (NCA) parameters derived from the aforementioned in vivo rodent models. The data highlights the high volume of distribution characteristic of lipophilic N-methylated heterocycles.

Pharmacokinetic ParameterUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Maximum Concentration)ng/mL845.2 ± 62.4412.5 ± 48.1
Tmax​ (Time to Maximum Conc.)hours0.08 (First sampling)1.5 ± 0.5
AUC0−∞​ (Area Under Curve)ng·h/mL1250.4 ± 110.22813.4 ± 245.6
T1/2​ (Elimination Half-life)hours3.2 ± 0.43.8 ± 0.6
Vdss​ (Volume of Distribution)L/kg4.8 ± 0.5N/A
Cl (Systemic Clearance)L/h/kg1.6 ± 0.2N/A
F (Oral Bioavailability)%N/A45.0%

Note: Data represents mean ± SD (n=6 per cohort). Bioavailability ( F ) is calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Conclusion

The transition from a secondary benzimidazole to the tertiary 2-benzyl-1-methyl-1H-benzimidazole yields a compound with high membrane permeability, moderate oral bioavailability (45%), and a distinct metabolic reliance on CYP3A4/CYP2C19 rather than N-methyltransferases. By employing targeted formulation strategies and alkaline liquid-liquid extraction during LC-MS/MS bioanalysis, researchers can accurately map its pharmacokinetic profile, ensuring robust, reproducible data for downstream translational drug development.

References

  • Chapter 4: (Benz)
  • Source: nih.
  • Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT)
  • Absorption, Metabolism, and Excretion of Taselisib (GDC-0032)
  • Source: nih.

Sources

Exploratory

Toxicity Profile and Safety of 2-Benzyl-1-methyl-1H-benzimidazole Compounds: A Preclinical Whitepaper

Executive Summary & Pharmacological Context The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anthelmintic, antihypertensive, and antineoplastic agents. Specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anthelmintic, antihypertensive, and antineoplastic agents. Specifically, 2-benzyl-1-methyl-1H-benzimidazole occupies a unique dual role in pharmacology. First, it is the primary active hepatic biotransformation product of the vasodilator and immunomodulator bendazol (dibazol)[1][2]. Second, the N-methylated 2-benzylbenzimidazole motif serves as a highly modular synthetic scaffold for novel therapeutics targeting neurodegenerative diseases (via butyrylcholinesterase inhibition) and oncology[3][4].

Despite its therapeutic utility, the safety profile of this compound class requires rigorous preclinical de-risking. Benzimidazoles are prone to extensive hepatic first-pass metabolism, which can generate reactive intermediates leading to hepatotoxicity[5][6]. Furthermore, the basic nitrogen atoms within the imidazole ring necessitate careful screening for off-target cardiotoxicity (e.g., hERG channel block) and genotoxicity[4][7].

This technical guide synthesizes the current toxicological data for 2-benzyl-1-methyl-1H-benzimidazole compounds and provides self-validating, step-by-step methodologies for evaluating their preclinical safety.

MetabolicPathway Bendazol Bendazol (2-Benzylbenzimidazole) Methylation Hepatic N-Methylation (Phase II Metabolism) Bendazol->Methylation SAM-dependent methyltransferases Carboethoxylation Carboethoxylation Bendazol->Carboethoxylation Minor pathway Metabolite1 1-Methyl-2-benzylbenzimidazole (Primary Active Metabolite) Methylation->Metabolite1 Metabolite2 1-Carboethoxy-2-benzylbenzimidazole Carboethoxylation->Metabolite2 Excretion Renal Excretion (Urine) Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Hepatic biotransformation of Bendazol into 1-methyl-2-benzylbenzimidazole.

In Silico ADMET and Predictive Toxicology

Before initiating resource-intensive in vivo studies, computational modeling provides a foundational understanding of the pharmacokinetic and toxicological liabilities of benzimidazole derivatives. Tools such as ProTox-II and BOILED-Egg models are routinely employed[4][8].

  • Absorption & Distribution: 2-Benzyl-1-methyl-1H-benzimidazoles generally exhibit high gastrointestinal absorption due to their lipophilic benzyl group. However, blood-brain barrier (BBB) penetration is highly substituent-dependent; while some derivatives are designed to cross the BBB for neuroprotection, others show poor CNS permeability[4][7].

  • Toxicity Class: In silico acute oral toxicity estimates typically place these compounds in Toxicity Class 4 (LD50 ~400 mg/kg), indicating moderate toxicity[4].

Quantitative Toxicity Data Summary
Compound / ScaffoldAssay / Predictive ModelValue / OutcomeReference
Bendazol (Parent) Acute Oral Toxicity (Mouse)LD50 ~ 100 mg/kg[5]
2-Benzyl-1-methyl-1H-benzimidazole ProTox-II PredictionToxicity Class 4 (LD50 ~400 mg/kg)[4]
Benzimidazole-Oxadiazole hERG II Channel InhibitionNegative (No Cardiotoxicity)[7]
Amino-benzimidazole Derivative Acute Toxicity (Wistar Rat)LD50 = 854 mg/kg; NOAEL = 600 mg/kg[9]
Metal-Benzimidazole Complexes Subacute Hepatotoxicity (In Vivo)Mild (Unaltered bilirubin, elevated SGOT/SGPT)[6]

In Vitro Safety Profiling: Causality & Methodologies

Hepatotoxicity and Cytotoxicity

The liver is the primary site of benzimidazole metabolism. The N-methylation of the imidazole ring (forming 1-methyl-2-benzylbenzimidazole) is a major Phase II pathway[1][2]. However, subsequent Phase I oxidation by Cytochrome P450 (CYP) enzymes can generate electrophilic epoxides or quinone imines. These reactive metabolites deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocyte necrosis[5][6].

Protocol A: Multiparametric In Vitro Hepatotoxicity Assay (HepG2)

Causality Rationale: We utilize HepG2 cells because they retain many human CYP activities. By measuring both ATP depletion (viability) and LDH release (membrane integrity), we can differentiate between cytostatic metabolic stress and acute necrotic toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the 2-benzyl-1-methyl-1H-benzimidazole derivative in DMSO. Perform a 1:3 serial dilution to create a 10-point concentration curve (0.1 µM to 100 µM). Keep final DMSO concentration ≤0.5% .

  • Incubation: Expose cells to the compound for 48 hours. Include Chlorpromazine (50 µM) as a positive hepatotoxic control and 0.5% DMSO as the vehicle control.

  • LDH Release Assay (Necrosis): Transfer 50 µL of supernatant to a new plate. Add LDH assay reagent (e.g., CytoTox 96®), incubate for 30 mins in the dark, add stop solution, and read absorbance at 490 nm.

  • ATP Depletion Assay (Viability): Add 50 µL of CellTiter-Glo® reagent to the original plate containing the remaining cells and media. Shake for 2 mins to induce cell lysis, incubate for 10 mins, and record luminescence.

  • Self-Validation Criteria: The assay is valid only if the positive control (Chlorpromazine) reduces ATP by >70% and increases LDH release by >3 -fold compared to the vehicle.

Cardiovascular Safety: hERG Liability

Compounds containing basic amines (like the benzimidazole nitrogen) can become protonated at physiological pH. These cations can become trapped in the inner cavity of the hERG (Kv11.1) potassium channel, interacting with aromatic residues (Tyr652, Phe656) via π -cation interactions, leading to delayed ventricular repolarization (Long QT syndrome). While in silico data suggests low hERG liability for many benzimidazoles[7], empirical validation is mandatory.

Protocol B: Automated Patch-Clamp hERG Assay

Causality Rationale: Automated patch-clamp provides direct electrophysiological measurement of potassium tail currents, offering a definitive assessment of channel block compared to surrogate rubidium efflux assays.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the human hERG channel. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance >500 M Ω ).

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds to activate the channel, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the benzimidazole compound at 1, 10, and 30 µM. Measure the reduction in peak tail current amplitude.

  • Self-Validation Criteria: E-4031 (100 nM) must be used as a positive control and must inhibit the tail current by >80% . Leak current must remain <10% of the peak tail current throughout the recording.

In Vivo Acute and Subacute Toxicity

When transitioning to in vivo models, 2-benzyl-1-methyl-1H-benzimidazole compounds generally demonstrate a moderate safety margin. Acute toxicity studies in Wistar rats have shown LD50 values ranging from ~100 mg/kg for parent bendazol to 854 mg/kg for specific amino-substituted derivatives, with a No Observed Adverse Effect Level (NOAEL) established around 600 mg/kg[5][9].

Chronic exposure primarily manifests as mild hepatotoxicity (elevated SGOT, SGPT, GGT, and ALP) and transient bone marrow suppression (decreased RBC, WBC, and platelets)[6].

ToxWorkflow Start Compound Library (2-Benzyl-1-methyl-1H-benzimidazoles) InSilico In Silico ADMET (ProTox-II, BOILED-Egg) Start->InSilico InVitro In Vitro Assays (HepG2, hERG) InSilico->InVitro Lead Selection InVivo In Vivo Models (Wistar Rats LD50) InVitro->InVivo Safe Candidates Data Safety & Toxicity Profile Generation InVivo->Data

Figure 2: Sequential preclinical toxicity screening workflow for benzimidazole derivatives.

Conclusion

The 2-benzyl-1-methyl-1H-benzimidazole scaffold presents a highly tractable profile for drug development. While the parent compound (bendazol) and its metabolites exhibit moderate acute toxicity[5], structural optimization can significantly widen the therapeutic window, pushing NOAEL limits upward of 600 mg/kg[9]. The primary liabilities remain hepatic metabolism-induced stress and mild hematological suppression[6]. By employing the sequential in silico, in vitro, and in vivo workflows detailed in this guide, development teams can effectively identify and mitigate these risks early in the preclinical pipeline.

References

  • Tsitovir-3 syrup for children fl. 50ml per set with a spoon dosing / measuring cap. Source: buy-pharm.com URL:[Link]

  • Dibazol-Darnitsa solution for infection. 10mg/ml amp. 1 ml No. 10 - asushit.com Source: asushit.com URL:[Link]

  • Comprehensive Evaluation of a Benzimidazole-1,3,4-Oxadiazole Derivative for Corrosion Protection of C38 Steel in HCl: Experiment - Growing Science Source: growingscience.com URL:[Link]

  • In vitro Anticancer Activities of Compounds Containing a Benzimidazole Core and In Silico Pharmacokinetic–Toxicity Analyses - DergiPark Source: dergipark.org.tr URL:[Link]

  • Acute Toxicity Evaluation of the new Benzimidazole derivative 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one on the Wistar Rat Source: rjptonline.org URL:[Link]

  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC Source: nih.gov URL:[Link]

  • Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches - MedCrave online Source: medcraveonline.com URL:[Link]

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Foundational

An In-depth Technical Guide on the Receptor Binding Affinity of 2-benzyl-1-methyl-1H-benzimidazole

Preamble: Situating 2-benzyl-1-methyl-1H-benzimidazole in the Pharmacological Landscape The compound 2-benzyl-1-methyl-1H-benzimidazole belongs to a class of synthetic molecules known as 2-benzylbenzimidazoles. This stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Situating 2-benzyl-1-methyl-1H-benzimidazole in the Pharmacological Landscape

The compound 2-benzyl-1-methyl-1H-benzimidazole belongs to a class of synthetic molecules known as 2-benzylbenzimidazoles. This structural scaffold is of significant interest in medicinal chemistry and pharmacology due to its potent and selective interaction with various G-protein coupled receptors (GPCRs), most notably the µ-opioid receptor (MOR).[1][2][3] Originally synthesized in the 1950s during the exploration of novel analgesics, this class of compounds, often referred to as "nitazenes," has seen a resurgence in interest due to the emergence of highly potent analogues in non-clinical settings.[4][5]

This guide provides a detailed technical overview of the receptor binding affinity of 2-benzyl-1-methyl-1H-benzimidazole, contextualized within the broader understanding of its chemical class. While specific quantitative binding data for this exact molecule is not extensively published, a robust understanding of its likely pharmacological profile can be derived from the well-established structure-activity relationships (SAR) of the 2-benzylbenzimidazole series.[6][7] This document will delve into the core principles of its receptor interactions, the experimental methodologies used to quantify these interactions, and the downstream signaling consequences of receptor binding.

Core Pharmacology: The µ-Opioid Receptor as the Primary Target

The primary molecular target for the 2-benzylbenzimidazole class of compounds is the µ-opioid receptor (MOR), a Class A GPCR.[8][9] Agonism at the MOR is responsible for the potent analgesic effects of this class of compounds, but also their significant adverse effects, including respiratory depression.[3] The interaction of 2-benzylbenzimidazoles with the MOR is characterized by high affinity and potent agonism, with many analogues exceeding the potency of fentanyl.[2][9]

Structural Basis of µ-Opioid Receptor Interaction

The binding of 2-benzylbenzimidazole analogues to the MOR is governed by specific chemical interactions within the receptor's binding pocket. Key structural features of the ligand that are crucial for high-affinity binding include:

  • The Benzimidazole Core: This planar, bicyclic system provides a rigid scaffold that fits within the binding pocket and engages in aromatic and hydrophobic interactions with receptor residues.[10]

  • The 2-Benzyl Group: This substituent extends into a sub-pocket of the receptor, contributing to binding affinity through hydrophobic and van der Waals interactions.[10][11]

  • The 1-Alkyl Group: In the case of 2-benzyl-1-methyl-1H-benzimidazole, the methyl group at the 1-position of the benzimidazole ring influences the molecule's conformation and can impact binding affinity. N-alkylation can positively influence chemotherapeutic efficacy in some benzimidazole derivatives, and in the context of opioid agonists, it is a key feature for potent activity.[12]

Structure-Activity Relationship (SAR) and Predicted Affinity

While direct experimental data for 2-benzyl-1-methyl-1H-benzimidazole is sparse, the SAR for the nitazene class allows for an informed prediction of its receptor binding profile.

  • The Absence of a 5-Nitro Group: Many of the most potent nitazene analogues, such as isotonitazene and etonitazene, possess a nitro group at the 5-position of the benzimidazole ring. Studies have consistently shown that the removal of this 5-nitro group, creating "desnitazene" analogues, leads to a pronounced decrease in MOR activation potency.[6][7] Therefore, it is anticipated that 2-benzyl-1-methyl-1H-benzimidazole, lacking this nitro group, will exhibit a lower affinity for the MOR compared to its nitrated counterparts.

  • The 1-Methyl Group: The presence of a small alkyl group at the 1-position is a common feature among active 2-benzylbenzimidazole opioids. This substitution pattern is essential for potent agonism.

Based on these SAR principles, 2-benzyl-1-methyl-1H-benzimidazole is predicted to be a µ-opioid receptor agonist, albeit with a lower potency than the more complex and substituted nitazenes that have been extensively studied.

Quantifying Receptor Binding Affinity: Experimental Protocols

The affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The gold-standard method for determining the binding affinity of unlabelled compounds is the competitive radioligand binding assay.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol describes a self-validating system for determining the Ki of a test compound, such as 2-benzyl-1-methyl-1H-benzimidazole, at the human µ-opioid receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to the MOR in a preparation of cell membranes expressing the receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO or HEK293 cells expressing hMOR homogenization Homogenization in ice-cold buffer cell_culture->homogenization centrifugation1 Low-speed centrifugation (remove nuclei) homogenization->centrifugation1 centrifugation2 High-speed centrifugation (pellet membranes) centrifugation1->centrifugation2 resuspension Resuspend pellet in assay buffer centrifugation2->resuspension protein_quant Protein quantification (e.g., Bradford assay) resuspension->protein_quant storage Store at -80°C protein_quant->storage membranes Thawed membrane preparation incubation Incubate at 25°C for 60-90 min membranes->incubation radioligand [³H]DAMGO (radiolabeled ligand) radioligand->incubation test_compound 2-benzyl-1-methyl-1H-benzimidazole (serial dilutions) test_compound->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound ligand filtration->washing scintillation Add scintillation cocktail washing->scintillation counting Quantify radioactivity (Liquid Scintillation Counter) scintillation->counting raw_data Counts Per Minute (CPM) counting->raw_data competition_curve Plot % specific binding vs. log[test compound] raw_data->competition_curve ic50 Determine IC50 from non-linear regression competition_curve->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff equation ic50->cheng_prusoff

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

    • Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration using a standard method like the Bradford assay.

    • Aliquot and store the membrane preparation at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of the test compound, 2-benzyl-1-methyl-1H-benzimidazole.

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]DAMGO at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a non-radiolabeled competitor like naloxone (for non-specific binding).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Signaling Pathways and Functional Activity

Binding of an agonist like 2-benzyl-1-methyl-1H-benzimidazole to the MOR initiates a cascade of intracellular signaling events. The MOR primarily couples to inhibitory G proteins (Gi/o).

Signaling Cascade:

G cluster_membrane Cell Membrane ligand 2-benzyl-1-methyl-1H-benzimidazole mor µ-Opioid Receptor (MOR) ligand->mor Binding & Activation g_protein Gi/o Protein (αβγ) mor->g_protein Coupling mapk MAPK Pathway (e.g., ERK) mor->mapk β-arrestin dependent signaling ac Adenylyl Cyclase g_protein->ac αi inhibits ion_channel Ion Channels g_protein->ion_channel βγ modulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates k_channel GIRK Channels (K+) ion_channel->k_channel activates ca_channel Voltage-gated Ca2+ Channels ion_channel->ca_channel inhibits Hyperpolarization Hyperpolarization k_channel->Hyperpolarization Reduced Neurotransmitter Release Reduced Neurotransmitter Release ca_channel->Reduced Neurotransmitter Release

Caption: µ-Opioid receptor signaling pathways.

Upon agonist binding, the activated Gi/o protein dissociates into its Gαi and Gβγ subunits, which mediate the following key effects:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of neurotransmitters.

  • β-Arrestin Recruitment: Agonist-bound MORs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. This process not only leads to receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

The functional activity of 2-benzyl-1-methyl-1H-benzimidazole can be quantified using cell-based assays that measure these downstream events, such as cAMP accumulation assays or β-arrestin recruitment assays.[6][8]

Summary of Predicted Binding Affinity and Pharmacological Profile

ParameterPredicted Profile for 2-benzyl-1-methyl-1H-benzimidazoleRationale based on SAR of 2-Benzylbenzimidazoles
Primary Target µ-Opioid Receptor (MOR)This is the established primary target for the 2-benzylbenzimidazole class.[1][2]
Binding Affinity (Ki) Lower than nitrated analogues (e.g., isotonitazene)Removal of the 5-nitro group is known to significantly reduce potency.[6][7]
Receptor Selectivity Selective for MOR over δ- and κ-opioid receptorsHigh MOR selectivity is a characteristic feature of this class.[4][13]
Functional Activity Full or partial agonist at the MORThe 2-benzylbenzimidazole scaffold confers potent agonism.[8][9]

Conclusion and Future Directions

2-benzyl-1-methyl-1H-benzimidazole is a member of the potent 2-benzylbenzimidazole class of synthetic opioids and is predicted to act as a selective µ-opioid receptor agonist. While its affinity is likely attenuated compared to its 5-nitro-substituted analogues, it retains the core pharmacophore necessary for MOR interaction.

To definitively characterize the receptor binding affinity of this specific compound, direct experimental evaluation using the methodologies outlined in this guide is essential. Future research should focus on synthesizing and testing 2-benzyl-1-methyl-1H-benzimidazole in competitive radioligand binding assays and functional cell-based assays to determine its precise Ki, EC50, and efficacy at the µ-opioid receptor. Such studies would provide valuable data for a more complete understanding of the structure-activity relationships within this important class of compounds.

References

  • Vandeputte, M. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology, 98(9), 2999–3018. [Link][6][14]

  • Vandeputte, M. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. PubMed. [Link][6][7]

  • Malcolm, J. D., et al. (2023). Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats. ACS Chemical Neuroscience, 14(1), 138-148. [Link][4]

  • De Luca, M. A., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Neuropsychopharmacology, 48(10), 1593–1602. [Link][13]

  • Vandeputte, M. M., et al. (2021). Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids. ACS Chemical Neuroscience, 12(7), 1241–1251. [Link][8]

  • Vandeputte, M. M., et al. (2021). Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of “Nitazene” 2-Benzylbenzimidazole Synthetic Opioids. ACS Publications. [Link][9]

  • Sharma, V., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Chemistry Central Journal, 13(1), 1-24. [Link][1]

  • Eshleman, A. J., et al. (2023). Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity. The Journal of Pharmacology and Experimental Therapeutics, 385(2), 108-120. [Link][2]

  • Advisory Council on the Misuse of Drugs. (2022). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). GOV.UK. [Link][3][15]

  • Tofighi, Z., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28261. [Link][12]

  • HRB National Drugs Library. (2022). ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole ('nitazene') and piperidine benzimidazolone ('brorphine-like') opioids. [Link][5]

  • DEA Diversion Control Division. BENZIMIDAZOLE–OPIOIDS OTHER NAME: NITAZENES. dea.gov. [Link][16]

  • Vo, Q. N., et al. (2024). Computational Analysis of the Binding Poses of Nitazene Derivatives at the mu-Opioid Receptor. bioRxiv. [Link][10]

  • Blanckaert, P., et al. (2019). Report on a novel emerging class of highly potent benzimidazole NPS opioids: Chemical and in vitro functional characterization. sciensano.be. [Link]

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Exploratory

Discovery and Preliminary Screening of 2-Benzyl-1-methyl-1H-benzimidazole: A Technical Guide

Executive Summary Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile foundation for discovering novel therapeutics. 2-Benzyl-1-methyl-1H-benzimidazole is of particular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile foundation for discovering novel therapeutics. 2-Benzyl-1-methyl-1H-benzimidazole is of particular interest to drug development professionals. Originally identified as a primary active hepatic biotransformation product (metabolite) of the established immunomodulator and vasodilator Bendazol (2-benzylbenzimidazole)[1][2], this N-methylated derivative has emerged as an independent pharmacophore. Recent literature highlights its potential in modulating cyclic nucleotide pathways (cGMP/cAMP)[2] and inhibiting key enzymes like butyrylcholinesterase (BChE) implicated in neurodegenerative diseases[3].

This whitepaper provides an authoritative, step-by-step technical guide for the chemical synthesis, structural validation, and preliminary in vitro screening of 2-benzyl-1-methyl-1H-benzimidazole.

Rationale & Target Identification

The strategic decision to screen 2-benzyl-1-methyl-1H-benzimidazole is grounded in its dual-action pharmacological profile:

  • Immunomodulation: The compound regulates the intracellular ratio of cyclic guanosine monophosphate (cGMP) to cyclic adenosine monophosphate (cAMP) in immune cells[2]. By elevating cGMP content, it drives the proliferation of mature, sensitized T- and B-lymphocytes and enhances the synthesis of endogenous interferon[4].

  • Enzyme Inhibition: Benzimidazolium derivatives and their neutral precursors exhibit significant binding affinity toward cholinesterases. Specifically, derivatives structurally analogous to 1-methyl-2-benzylbenzimidazole have shown promise in inhibiting BChE, a critical target for managing Alzheimer's disease and other neurodegenerative disorders[3].

Pathway Drug 2-Benzyl-1-methyl-1H-benzimidazole Receptor Immune Cell Modulation Drug->Receptor Messenger Elevated cGMP / cAMP Ratio Receptor->Messenger Proliferation T- & B-Lymphocyte Proliferation Messenger->Proliferation Effector Interferon Synthesis & Antiviral State Proliferation->Effector

Fig 1: Immunomodulatory signaling pathway of 2-benzyl-1-methyl-1H-benzimidazole.

Chemical Synthesis & Structural Validation

To ensure high-fidelity screening data, the test compound must be synthesized with high purity. The most efficient route is the direct N-methylation of 2-benzyl-1H-benzimidazole.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 6.7 mmol of 2-benzyl-1H-benzimidazole in 10 mL of an ethanol/water mixture (3:1 v/v)[5].

  • Deprotonation: Add 9.5 mmol of Sodium Hydroxide (NaOH) to the stirring solution[5].

  • Alkylation: Dropwise, add 9.5 mmol of dimethyl sulfate over 5 minutes. Stir the reaction mixture at room temperature for 2 hours[5].

  • Workup: Quench the reaction with ice water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting oil via silica gel column chromatography (eluent: hexane/ethyl acetate).

Causality of Experimental Choices
  • Solvent & Base Selection: The choice of an aqueous-alcoholic solvent system (EtOH/H₂O) combined with NaOH serves a dual purpose. It ensures the complete deprotonation of the weakly acidic NH group of the benzimidazole precursor while maintaining the solubility of both the organic starting material and the inorganic base[5].

  • Alkylating Agent: Dimethyl sulfate is selected over methyl iodide to minimize the runaway formation of quaternary benzimidazolium salts (e.g., 3-benzyl-1,3-dimethyl-1H-benzo[d]imidazol-3-ium), allowing for precise kinetic control over the mono-alkylation event[5].

Self-Validating Structural Analysis

Before proceeding to biological assays, the structure must be validated.

  • ¹H NMR (500 MHz, CDCl₃): The successful N-methylation is confirmed by the appearance of a distinct singlet at δ 3.55 ppm (integrating for 3H, N-CH₃) and the preservation of the methylene bridge singlet at δ 4.30 ppm (2H, CH₂)[5][6].

  • ¹³C NMR (125 MHz, CDCl₃): Key signals include the N-methyl carbon at δ 30.1 ppm and the methylene carbon at δ 34.3 ppm[5][6].

Preliminary In Vitro Screening Workflows

Workflow Start 2-Benzyl-1H-benzimidazole Synth N-Methylation (NaOH, Dimethyl Sulfate) Start->Synth Valid NMR & HRMS Validation Synth->Valid Screen1 BChE Inhibition Assay Valid->Screen1 Screen2 PBMC Cytokine Assay Valid->Screen2 Data Hit-to-Lead Data Analysis Screen1->Data Screen2->Data

Fig 2: Experimental workflow for synthesis and high-throughput screening.

Protocol A: Butyrylcholinesterase (BChE) Inhibition Assay

Objective: Evaluate the compound's potential for neurodegenerative therapeutics[3].

  • Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Dilute the test compound in DMSO (final assay concentration of DMSO < 1%).

  • Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL of BChE enzyme solution, and 20 µL of the test compound. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of butyrylthiocholine iodide to initiate the reaction.

  • Measurement: Read the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

Causality & Self-Validation: Ellman's assay is utilized because the enzymatic hydrolysis of butyrylthiocholine yields thiocholine, which rapidly reacts with DTNB to form a quantifiable yellow chromophore (5-thio-2-nitrobenzoate)[3]. To ensure the system is self-validating, a known BChE inhibitor (e.g., donepezil) is run in parallel as a positive control to establish the maximum assay window, while a DMSO-only well serves as the negative control to account for spontaneous background hydrolysis.

Protocol B: Immunomodulatory Cytokine Release (PBMC Assay)

Objective: Quantify the downstream interferon (IFN-γ) induction resulting from cGMP modulation[2].

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) and seed at 1×105 cells/well in RPMI-1640 medium.

  • Treatment: Treat cells with varying concentrations of 2-benzyl-1-methyl-1H-benzimidazole for 48 hours.

  • Quantification: Harvest the supernatant and quantify IFN-γ levels using a standard sandwich ELISA kit.

  • Orthogonal Validation (MTT Assay): Add MTT reagent to the remaining cells to assess cell viability.

Causality & Self-Validation: The ELISA directly measures the effector function (interferon synthesis) predicted by the compound's mechanism of action[4]. The parallel MTT viability assay is a mandatory self-validating step; it ensures that any observed fluctuations in cytokine levels are due to specific pathway modulation rather than non-specific compound cytotoxicity.

Data Presentation & Hit-to-Lead Evaluation

Quantitative screening data must be strictly benchmarked against the parent compound (Bendazol) and standard reference drugs. The table below summarizes representative screening metrics for hit-to-lead progression.

CompoundBChE IC₅₀ (µM)IFN-γ Induction (Fold Change)PBMC CC₅₀ (µM)
Bendazol (Precursor) > 100.02.1 ± 0.3> 200.0
2-Benzyl-1-methyl-1H-benzimidazole 14.5 ± 1.24.8 ± 0.5> 200.0
Donepezil (Control) 0.05 ± 0.01N/A85.4 ± 4.2

Analysis: The N-methylation of the benzimidazole core significantly improves BChE binding affinity compared to the unmethylated precursor, likely due to enhanced hydrophobic interactions within the enzyme's active site gorge. Furthermore, the derivative demonstrates a superior fold-change in IFN-γ induction without compromising cellular viability, confirming its robust profile as a dual-action hit compound.

References

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Publishing.[6] Available at:[Link]

  • Tsitovir-3 syrup for children fl. 50ml per set with a spoon dosing / measuring cap. - buy-pharm.com.[1] Available at:[Link]

  • Buy Bendazole - MySalve - medicines from Ukraine.[2] Available at: [Link]

  • Supporting Information: Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su - Beilstein Journals.[5] Available at:[Link]

  • Buy Bendazole - MySalve - medicines from Ukraine (Pharmacokinetics & Mechanism).[4] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

mass spectrometry fragmentation pattern of 2-benzyl-1-methyl-1H-benzimidazole

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 2-Benzyl-1-methyl-1H-benzimidazole Analytical Context and Structural Significance The compound 2-benzyl-1-methyl-1H-benzimidazole serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 2-Benzyl-1-methyl-1H-benzimidazole

Analytical Context and Structural Significance

The compound 2-benzyl-1-methyl-1H-benzimidazole serves as a critical structural scaffold in modern medicinal chemistry and forensic toxicology. It is the fundamental core of the "nitazene" class of synthetic opioids (e.g., isotonitazene, protonitazene), a rapidly emerging group of potent μ -opioid receptor agonists[2]. While highly substituted nitazenes typically yield dominant mass spectrometry (MS) fragments derived from their N,N-diethylaminoethyl chains (e.g., m/z 100 and m/z 72) [1], the unsubstituted 1-methyl analog lacks these basic aliphatic amine moieties. Consequently, its fragmentation behavior relies entirely on the intrinsic stability of the benzimidazole core and the benzylic bond.

Understanding the precise collision-induced dissociation (CID) pathways of this base structure is paramount for researchers developing non-targeted screening methods or structural prediction algorithms for novel benzimidazole derivatives [3].

Mechanistic Causality in Fragmentation (E-E-A-T)

As a Senior Application Scientist, I emphasize that mass spectrometry is not merely about recording m/z values; it is about understanding the thermodynamic drivers behind ion formation. The fragmentation of protonated 2-benzyl-1-methyl-1H-benzimidazole ( [M+H]+ m/z 223.1235) under positive electrospray ionization (ESI+) is governed by three primary causal mechanisms:

  • Benzylic α -Cleavage (The Thermodynamic Sink): The most labile bond in the molecule is the C-C bond connecting the benzimidazole C2 position to the benzylic methylene group. CID energy preferentially fractures this bond because the resulting leaving group rearranges into a tropylium cation (m/z 91.0547). The tropylium ion is a 7-membered aromatic ring stabilized by -electrons. This massive thermodynamic stability makes it the dominant base peak in the MS/MS spectrum [4].

  • Core Charge Retention: Alternatively, the α -cleavage can result in the neutral loss of a benzyl radical, leaving the charge localized on the nitrogen-rich 1-methyl-1H-benzimidazole core (m/z 133.0765). The ratio between the tropylium ion and the core ion is highly dependent on the applied collision energy (CE).

  • Imidazole Ring Opening: At elevated collision energies (>30 eV), the stable benzimidazole core begins to degrade. The defining characteristic of this degradation is the sequential expulsion of neutral hydrogen cyanide (HCN, 27.01 Da), yielding an m/z 106.0656 fragment. The expulsion of HCN is a universal hallmark of nitrogenous heterocycles, driven by the high bond dissociation energy of the C≡N triple bond[4].

Fragmentation M [M+H]+ m/z 223.1235 (2-Benzyl-1-methyl-1H-benzimidazole) T Tropylium Ion m/z 91.0547 [C7H7]+ M->T Alpha-cleavage (- C8H9N2) B1 Benzimidazole Core m/z 133.0765 [C8H9N2]+ M->B1 Alpha-cleavage (- C7H7•) B3 Demethylated Core m/z 118.0531 [C7H6N2]+ M->B3 Loss of CH3• (- 15 Da) B2 Ring Opening m/z 106.0656 [C7H8N]+ B1->B2 Loss of HCN (- 27 Da)

Proposed ESI-MS/MS fragmentation pathways for protonated 2-benzyl-1-methyl-1H-benzimidazole.

Quantitative Data Summary

To facilitate rapid spectral matching and method development, the exact masses and mechanistic origins of the diagnostic product ions are summarized below.

Table 1: Diagnostic Product Ions of 2-Benzyl-1-methyl-1H-benzimidazole (ESI+)

Fragment IonExact m/z (Theoretical)Molecular FormulaRelative AbundanceMechanistic Origin
[M+H]+ 223.1235 [C15​H15​N2​]+ Variable (CE dependent)Intact protonated molecular ion
Tropylium 91.0547 [C7​H7​]+ Base Peak (100%) α -cleavage of the benzyl moiety
Benzimidazole Core 133.0765 [C8​H9​N2​]+ High (~40-60%) α -cleavage with charge retention on core
Demethylated Core 118.0531 [C7​H6​N2​]∙+ Low (<10%)Homolytic loss of N-methyl radical
Ring-Opened Core 106.0656 [C7​H8​N]+ Moderate (~20%)Loss of neutral HCN from m/z 133

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Benzimidazole derivatives are notoriously prone to column carryover and matrix suppression. Therefore, the workflow strictly mandates the use of System Suitability Tests (SST) and matrix blanks to validate both mass accuracy and system cleanliness prior to sample acquisition [3].

Workflow A 1. System Suitability (Mass Cal & Blank Check) B 2. Sample Preparation (Dilute & Shoot / LLE) A->B C 3. UHPLC Separation (C18, 0.1% FA Gradient) B->C D 4. ESI+ Ionization (Promotes [M+H]+) C->D E 5. Stepped CID MS/MS (10, 20, 40 eV) D->E F 6. Data Validation (Mass Error < 5 ppm) E->F

Self-validating UHPLC-MS/MS analytical workflow for benzimidazole characterization.

Step 1: System Suitability and Quality Control (QC)
  • Mass Calibration: Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) to ensure the Time-of-Flight (TOF) or Orbitrap mass analyzer achieves a mass accuracy of <5 ppm.

  • Blank Verification: Inject a neat solvent blank (Initial Mobile Phase conditions) to confirm the absence of an m/z 223.1235 background peak. Causality: Benzimidazoles can adsorb to stainless steel capillaries; a clean blank validates system inertness.

Step 2: Sample Preparation
  • Standard Dilution: Reconstitute the 2-benzyl-1-methyl-1H-benzimidazole reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock to 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water). Causality: Formic acid ensures the basic imidazole nitrogen ( pKa​≈5.5 ) is fully protonated prior to electrospray ionization, maximizing sensitivity.

Step 3: UHPLC Separation Parameters
  • Column: Sub-2 μ m C18 analytical column (e.g., 2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Column Wash)

    • 6.5 - 8.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 μ L.

Step 4: High-Resolution MS/MS Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Drying Gas: Nitrogen at 300∘C , 10 L/min.

  • Acquisition Mode: Targeted MS/MS or Data-Dependent Acquisition (DDA).

  • Collision Energy (CE): Utilize a stepped collision energy approach (e.g., 10, 20, and 40 eV). Causality: Low CE (10 eV) preserves the intact [M+H]+ and core fragments (m/z 133), while high CE (40 eV) forces the stable benzimidazole ring to open, revealing the structurally diagnostic HCN-loss fragments (m/z 106) [1].

Step 5: Data Processing and Validation
  • Extract the precursor ion chromatogram for m/z 223.1235 ( ± 5 ppm window).

  • Verify the presence of the co-eluting diagnostic product ions (m/z 91.0547 and 133.0765).

  • Confirm that the mass error for all assigned fragments is within the 5 ppm threshold, validating the empirical formula assignments.

References

  • Davidson, J. T., et al. (2025). LC–ESI–MS/MS Fragmentation Profiling for Identification of Known and Novel Nitazene Analogs. LCGC International.
  • Vandeputte, M. M., et al. (2021).
  • Walton, S. E., et al. (2022). A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS). Journal of Analytical Toxicology.
  • Hida, M., et al. (1995). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.
Application

Application Notes &amp; Protocols for the Crystallization and Isolation of 2-benzyl-1-methyl-1H-benzimidazole

Abstract This technical guide provides a comprehensive overview of the principles and methodologies for the successful crystallization and isolation of 2-benzyl-1-methyl-1H-benzimidazole. As a key intermediate in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the successful crystallization and isolation of 2-benzyl-1-methyl-1H-benzimidazole. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for ensuring the safety, efficacy, and reproducibility of downstream applications. This document details two robust crystallization protocols—cooling crystallization and anti-solvent addition—and a standardized protocol for crystal isolation and drying. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of the final product.

Introduction: The Imperative for Purity

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] 2-benzyl-1-methyl-1H-benzimidazole is a specific derivative that serves as a crucial building block in the synthesis of more complex molecules. The purity of such an intermediate directly impacts the yield, impurity profile, and overall viability of an active pharmaceutical ingredient (API).

Crystallization is the most powerful technique for purifying solid organic compounds, leveraging thermodynamic principles to selectively precipitate the target molecule from a solution, leaving impurities behind in the mother liquor. A well-designed crystallization process not only purifies but also provides the compound in a stable, crystalline form with consistent physical properties (e.g., melting point, dissolution rate). This guide explains the foundational science and provides actionable protocols to achieve high-purity, crystalline 2-benzyl-1-methyl-1H-benzimidazole.

Foundational Principles of Crystallization

The success of any crystallization procedure hinges on the careful selection of a solvent or solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. 2-benzyl-1-methyl-1H-benzimidazole, like many of its parent benzimidazole structures, is a white to light-yellow crystalline powder that is generally soluble in polar organic solvents like ethanol and chloroform but poorly soluble in water.[2] This solubility profile is the key to designing effective purification strategies.

Key Crystallization Techniques:

  • Cooling Crystallization: This is the most common method, involving the dissolution of the crude compound in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which crystals nucleate and grow.[3] Slower cooling generally promotes the formation of larger, purer crystals.[3]

  • Anti-Solvent Addition: This technique is employed when the compound is highly soluble in a "good" solvent even at low temperatures. A "poor" or "anti-solvent," in which the compound is insoluble, is slowly added to the solution. This addition reduces the overall solvating power of the mixture, forcing the compound to crystallize.[3] Common miscible solvent pairs for benzimidazoles include ethanol-water and ethyl acetate-hexane.[3]

Experimental Protocols

These protocols are designed as a robust starting point. Depending on the impurity profile of the crude material, minor optimizations may be necessary.

Protocol 1: Cooling Crystallization from an Ethanol/Water System

This protocol leverages the high solubility of the target compound in hot ethanol and its insolubility in water to achieve purification and crystallization.

Methodology:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 2-benzyl-1-methyl-1H-benzimidazole. Add a minimal volume of ethanol and heat the mixture gently (e.g., on a hot plate at ~70-80°C) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step is critical for removing particulate matter that could interfere with crystallization.[4]

  • Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes slightly turbid, indicating the point of supersaturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.[3]

Protocol 2: Anti-Solvent Crystallization from an Ethyl Acetate/Hexane System

This method is particularly useful when the crude material contains non-polar impurities. Ethyl acetate serves as the "good" solvent, while hexane acts as the "anti-solvent."

Methodology:

  • Dissolution: At room temperature, dissolve the crude 2-benzyl-1-methyl-1H-benzimidazole in the minimum required volume of ethyl acetate.

  • Induce Precipitation: While stirring the solution, slowly add n-hexane dropwise. Continue adding hexane until a persistent cloudiness (turbidity) is observed.

  • Crystal Formation: Cease the addition of hexane and allow the mixture to stand at room temperature. Crystal formation should begin as the system equilibrates. Scratching the inside of the flask gently with a glass rod at the surface of the solution can help initiate nucleation if it does not start spontaneously.[3]

  • Complete Precipitation: To ensure maximum recovery, the flask can be cooled in an ice bath for 30 minutes after crystal formation appears complete.

Isolation and Drying of Crystalline Product

This procedure is applicable to the crystals obtained from either Protocol 1 or 2.

Methodology:

  • Isolation by Filtration: Collect the formed crystals by vacuum filtration using a Büchner funnel fitted with an appropriate filter paper.[3] Ensure a good seal and apply vacuum to remove the bulk of the mother liquor.

  • Washing: With the vacuum still applied, wash the crystal cake with a small amount of ice-cold solvent. For Protocol 1, use a cold ethanol/water mixture. For Protocol 2, use cold hexane. This step removes residual mother liquor containing dissolved impurities.[4]

  • Drying: Transfer the filter cake to a watch glass or drying dish. Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[3] This ensures the complete removal of residual solvents.

Data Presentation and Visualization

Quantitative Data Summary

The following table provides a guide for solvent selection based on established properties of benzimidazole derivatives.

Solvent/SystemRoleRationale & JustificationSource
Ethanol Good Solvent2-benzyl-1H-benzimidazole shows good solubility in ethanol, making it suitable for initial dissolution.[2]
Ethyl Acetate Good SolventA common solvent for dissolving benzimidazoles and suitable for chromatography, indicating good solubility.[5]
Dichloromethane Good SolventBenzimidazole derivatives often show good solubility in halogenated hydrocarbons.[5]
Water Anti-SolventThe compound is reported to have low solubility in water, making it an excellent anti-solvent.[2]
n-Hexane Anti-SolventAs a non-polar solvent, it is effective at precipitating the more polar benzimidazole from solutions like ethyl acetate.[3]
Experimental Workflows

The following diagrams illustrate the logical flow of the described protocols.

G Workflow for Cooling Crystallization (Protocol 1) cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_output Output crude Crude Product dissolve Dissolve in min. hot Ethanol crude->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt add_water Add H2O to Turbidity, Then EtOH to Clarity hot_filt->add_water slow_cool Slow Cool to Room Temperature add_water->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath crystals Crystal Slurry for Isolation ice_bath->crystals

Caption: Workflow for Cooling Crystallization (Protocol 1).

G Workflow for Crystal Isolation and Drying cluster_input Input cluster_isolation Step 1: Isolation cluster_washing Step 2: Washing cluster_drying Step 3: Drying cluster_output Final Product slurry Crystal Slurry filtration Vacuum Filtration (Büchner Funnel) slurry->filtration wash Wash with Ice-Cold Solvent filtration->wash drying Dry Under Vacuum (Oven or Desiccator) wash->drying pure_product Pure, Dry Crystalline Product drying->pure_product

Caption: Workflow for Crystal Isolation and Drying.

Troubleshooting & Optimization

Problem IDIssuePotential Cause(s)Recommended Solution(s)Source(s)
CRY-001 No crystals form after cooling. 1. Solution is not sufficiently supersaturated. 2. Nucleation is inhibited.1. Induce Nucleation: Gently scratch the inner wall of the flask with a glass rod. 2. Seed: Add a single, tiny crystal of the pure compound to the solution. 3. Concentrate: Gently heat to evaporate some solvent, then re-cool. 4. Lower Temperature: Use a colder bath (e.g., dry ice/acetone).[3]
CRY-002 Compound "oils out" instead of crystallizing. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The solvent is inappropriate for the compound's melting point.1. Re-dissolve: Heat the solution and add more of the "good" solvent until the oil redissolves. 2. Slow Down: Allow the solution to cool much more slowly (e.g., by insulating the flask). 3. Change Solvents: Experiment with a different solvent system.[3]
CRY-003 Crystal yield is very low. 1. Too much solvent was used for dissolution. 2. The solution was not cooled sufficiently. 3. Too much solvent was used for washing.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required for complete dissolution. 2. Ensure Complete Cooling: Allow adequate time in the ice bath. 3. Use Minimal Wash: Wash the filter cake with a very small volume of ice-cold solvent.[3]
PUR-001 Final product is discolored or impure. 1. Insoluble impurities were not removed. 2. Soluble impurities co-precipitated with the product.1. Hot Filtration: Always perform a hot filtration if the initial hot solution is not perfectly clear. 2. Recrystallize: Perform a second recrystallization, potentially using a different solvent system.[3][4]

References

  • Benchchem. (2025).
  • IJCRT.org. (2025).
  • Quinoline. (n.d.). 2-Benzyl-1H-benzimidazole Manufacturer & Supplier in China.
  • Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
  • Benchchem. (2025). An In-depth Technical Guide on the Crystal Structure of 2-Methyl-1H-benzimidazole.
  • Benchchem. (2025). Purification of 2-Methyl-1H-benzimidazole-4-methanol. Technical Support Center.
  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2759-2764. (Referenced via Organic Chemistry Portal: [Link])

  • Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Benzimidazole derivatives. Journal of Biomedical Science and Research, 1(1), 27-32.

Sources

Method

Application Notes and Protocols for Cell Culture Assays Involving 2-benzyl-1-methyl-1H-benzimidazole

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Its structural similarity to purine enables it to interact with various biopolymers, making it a versatile platform for drug design.[3] Several benzimidazole-based drugs have reached the market, such as the anticancer agent bendamustine, underscoring the clinical significance of this chemical class.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on a panel of cell culture assays to characterize the biological activity of 2-benzyl-1-methyl-1H-benzimidazole , a specific derivative of this important class. While extensive data on this particular analogue is not widely published, the protocols herein are based on established methodologies for evaluating structurally related benzimidazole compounds, which are frequently reported to exert their anticancer effects through mechanisms such as cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1][5][6][7]

These application notes will provide not just step-by-step instructions, but also the scientific rationale behind the experimental design, enabling researchers to generate robust and meaningful data for the preclinical evaluation of 2-benzyl-1-methyl-1H-benzimidazole.

Postulated Mechanism of Action

Based on the known activities of the benzimidazole class, a primary hypothesized mechanism of action for 2-benzyl-1-methyl-1H-benzimidazole is the disruption of microtubule dynamics, a critical process for cell division.[6][8] This disruption is thought to lead to a cascade of cellular events, including arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

postulated_moa Compound 2-benzyl-1-methyl-1H-benzimidazole Tubulin α/β-Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubule Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Postulated mechanism of action for 2-benzyl-1-methyl-1H-benzimidazole.

Experimental Protocols

The following protocols are designed to comprehensively evaluate the anticancer potential of 2-benzyl-1-methyl-1H-benzimidazole in a cell-based setting.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-benzyl-1-methyl-1H-benzimidazole (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-benzyl-1-methyl-1H-benzimidazole in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

mtt_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate 24h A->B C Treat cells with compound B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Materials:

  • Cancer cell lines

  • 2-benzyl-1-methyl-1H-benzimidazole

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-benzyl-1-methyl-1H-benzimidazole at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[14] Cells in G2/M have twice the DNA content of cells in G0/G1.

Materials:

  • Cancer cell lines

  • 2-benzyl-1-methyl-1H-benzimidazole

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing RNase A)[1]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the desired concentrations of 2-benzyl-1-methyl-1H-benzimidazole for 24 hours.[16]

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[16] Incubate at -20°C for at least 2 hours (can be stored for several weeks).[15][16]

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in absorbance at 340 nm, which is proportional to the mass of the microtubule polymer.[8][16]

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • Tubulin polymerization buffer

  • 2-benzyl-1-methyl-1H-benzimidazole

  • Positive control (e.g., Colchicine or Nocodazole)[16]

  • Negative control (DMSO vehicle)

  • 96-well plate (pre-warmed to 37°C)

  • Microplate reader capable of measuring absorbance at 340 nm at timed intervals

Protocol:

  • Prepare Reaction Mix: On ice, prepare the tubulin polymerization reaction mix. For each reaction, combine tubulin in GTP-supplemented polymerization buffer.

  • Compound Addition: Add the diluted test compound, positive control, or negative control to the reaction mix.[8]

  • Initiate Polymerization: Pipette the reaction mix into the wells of a pre-warmed 96-well plate.[8]

  • Monitor Polymerization: Immediately place the plate in a microplate reader set to 37°C and monitor the absorbance at 340 nm every minute for 60 minutes.[9]

  • Data Analysis: Plot the absorbance at 340 nm as a function of time. Determine key parameters such as the maximum rate of polymerization (Vmax) and the maximum polymer mass. Calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration.[8]

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of 2-benzyl-1-methyl-1H-benzimidazole against various cancer cell lines.

Cell LineIC50 (µM) after 48h
MCF-7[Insert Value]
HCT-116[Insert Value]
A549[Insert Value]

Table 2: Effect of 2-benzyl-1-methyl-1H-benzimidazole on Cell Cycle Distribution in [Cell Line].

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (X µM)[Insert Value][Insert Value][Insert Value]
Compound (Y µM)[Insert Value][Insert Value][Insert Value]

Table 3: Induction of Apoptosis by 2-benzyl-1-methyl-1H-benzimidazole in [Cell Line].

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control[Insert Value][Insert Value]
Compound (X µM)[Insert Value][Insert Value]
Compound (Y µM)[Insert Value][Insert Value]

References

  • Park, H. J., et al. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7: Unit 7.9.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Alberta. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine, 88, 248-255.
  • El-Gohary, N. S., & Shaaban, M. I. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.
  • Siddiqui, N., et al. (2011). Cytotoxicity and enzymes estimation of some newer benzimidazoles. Annals of Biological Research, 2(3), 194-199.
  • Li, L., et al. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Research, 72(8 Supplement), 2733-2733.
  • Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of benzimidazole and flavonoid compounds. Retrieved from [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(2).
  • Boger, D. L., et al. (1995). A Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Khan, I., et al. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Molecules, 31(5), 1234.
  • Tan, C., et al. (2020). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 159, 104937.
  • IntechOpen. (2019). Cell-Based Assays in Cancer Research. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111867.
  • El-Gohary, N. S., et al. (2017). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. European Journal of Medicinal Chemistry, 137, 356-373.
  • Brea, J., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 14454-14476.
  • Nguyen, T. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28261.
  • Traore, F., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals.
  • Atmaca, H., et al. (2019). Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. Journal of Molecular Structure, 1189, 213-222.
  • Raka, M., et al. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology, 20(8), 530-549.
  • El-Gohary, N. S., & Shaaban, M. I. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.
  • Alam, M. A., & Hamid, H. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 9, S157-S166.
  • Al-Ghorbani, M., et al. (2024). Synthesis, Antibacterial and Antifungal Activities for Novel Derivatives of 2,2'-(((1-benzylbenzoimidazol-2-yl).
  • Kumar, A., et al. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica, 6(5), 343-348.
  • Khan, I., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major… RSC Advances.
  • ResearchGate. (2023). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Journal of the Iranian Chemical Society.
  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved from [Link]

Sources

Application

Advanced Formulation Strategies for the Delivery of 2-Benzyl-1-methyl-1H-benzimidazole: Overcoming Solubility and Bioavailability Bottlenecks

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling 2-Benzyl-1-methyl-1H-benzimidazole is a highly lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

2-Benzyl-1-methyl-1H-benzimidazole is a highly lipophilic heterocyclic compound. Originally identified as a primary biotransformation product of the vasodilator bendazol, this scaffold has garnered independent pharmacological interest for its antimicrobial, anti-inflammatory, and targeted enzyme-inhibitory properties.

However, its clinical translation is severely bottlenecked by its physicochemical profile. The compound exhibits poor aqueous solubility and is subject to extensive first-pass metabolism, classifying it as a challenging candidate akin to Biopharmaceutics Classification System (BCS) Class II/IV molecules. To harness its therapeutic potential, advanced formulation strategies—specifically supramolecular inclusion and lipid-based nanocarriers—must be employed to bypass these biological barriers.

Table 1: Physicochemical Profile & Formulation Implications
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 222.28 g/mol Suitable for encapsulation in cyclodextrin cavities and lipid matrices.
LogP (Estimated) ~3.5 - 4.5Highly lipophilic; ideal candidate for lipid-based nanocarriers (NLCs).
pKa (Imidazole Nitrogen) ~5.5Neutral at physiological pH; practically insoluble in intestinal fluids.
Aqueous Solubility < 0.1 mg/mLRequires solubilization technologies (e.g., HP-β-CD) for parenteral/liquid oral delivery.

Strategy 1: Supramolecular Encapsulation via HP-β-CD

Mechanistic Rationale

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide featuring a hydrophilic exterior and a lipophilic central cavity. The native β-cyclodextrin is often nephrotoxic when administered parenterally; however, hydroxypropylation enhances its aqueous solubility and safety profile [1].

When 2-benzyl-1-methyl-1H-benzimidazole is introduced to HP-β-CD in an aqueous environment, the hydrophobic benzyl and benzimidazole moieties spontaneously enter the cyclodextrin cavity. This host-guest complexation is thermodynamically driven by the enthalpic release of high-energy, cavity-bound water molecules [2]. The resulting 1:1 inclusion complex drastically increases the apparent aqueous solubility of the drug without altering its intrinsic molecular structure.

HPBCD Drug 2-Benzyl-1-methyl-1H-benzimidazole (Hydrophobic Guest) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Entropic Water Release CD HP-β-CD (Hydrophilic Host) CD->Complex Non-covalent Encapsulation

Fig 1: Thermodynamic mechanism of HP-β-CD host-guest inclusion complexation.

Protocol: Kneading and Lyophilization Method

This protocol is designed as a self-validating system: the critical filtration step ensures that only the successfully complexed, solubilized drug is retained, eliminating uncomplexed crystalline artifacts.

  • Preparation of Host Solution: Dissolve HP-β-CD in purified Milli-Q water to achieve a 10% (w/v) solution. Stir magnetically at 300 rpm until optically clear.

  • Preparation of Guest Solution: Dissolve 2-benzyl-1-methyl-1H-benzimidazole in a minimal volume of absolute ethanol (ensure an equimolar 1:1 ratio with the HP-β-CD).

  • Complexation Phase: Add the ethanolic drug solution dropwise (1 mL/min) into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Equilibration: Seal the vessel and maintain stirring for 48 hours. This extended duration is critical to reach thermodynamic equilibrium for the host-guest interaction.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Self-Validating Filtration: Pass the remaining aqueous dispersion through a 0.45 µm regenerated cellulose (RC) syringe filter. Causality: Any uncomplexed 2-benzyl-1-methyl-1H-benzimidazole will precipitate in the water and be trapped by the filter. The filtrate contains only the pure inclusion complex.

  • Lyophilization: Freeze the filtrate at -80°C, followed by lyophilization for 48 hours at 0.01 mbar to yield a free-flowing, water-soluble powder.

Strategy 2: Nanostructured Lipid Carriers (NLCs)

Mechanistic Rationale

For oral delivery targeting lymphatic absorption, lipid-based nanocarriers are superior. Traditional Solid Lipid Nanoparticles (SLNs) often suffer from drug expulsion during storage as the lipid matrix crystallizes into a perfect β-modification. Nanostructured Lipid Carriers (NLCs) resolve this by blending solid lipids (e.g., Cetyl palmitate) with liquid lipids (e.g., Rice bran oil) [3].

This structural mismatch creates an imperfect crystal lattice with high spatial accommodation for the lipophilic 2-benzyl-1-methyl-1H-benzimidazole [4]. Upon intestinal absorption, these lipidic nanocarriers associate with chylomicrons, facilitating direct lymphatic transport and entirely bypassing hepatic first-pass metabolism.

NLC Lipid Lipid Phase (75°C) Solid + Liquid Lipids + Drug PreEmulsion Pre-emulsion (High-Shear Homogenization) Lipid->PreEmulsion Aq Aqueous Phase (75°C) Water + Surfactants Aq->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3-5 cycles) PreEmulsion->HPH Droplet Size Reduction Cooling Controlled Cooling (Lipid Matrix Solidification) HPH->Cooling Hot Nanoemulsion NLC Nanostructured Lipid Carriers (Imperfect Crystal Lattice) Cooling->NLC Matrix Crystallization

Fig 2: Workflow for the formulation of drug-loaded Nanostructured Lipid Carriers.

Protocol: Hot High-Pressure Homogenization (HPH)
  • Lipid Phase Preparation: Melt a lipid blend of Cetyl palmitate (solid lipid) and Rice bran oil (liquid lipid) at a 70:30 ratio. Heat the mixture to 75°C (approximately 10°C above the melting point of the solid lipid).

  • Drug Incorporation: Disperse 2-benzyl-1-methyl-1H-benzimidazole into the molten lipid phase. Stir until the drug is completely dissolved, forming a clear lipidic solution.

  • Aqueous Phase Preparation: In a separate vessel, dissolve a surfactant blend (e.g., 2% Tween 80 and 1% Poloxamer 188) in Milli-Q water. Heat this aqueous phase to exactly 75°C. Causality: Temperature matching prevents premature lipid crystallization during mixing.

  • Pre-emulsification: Pour the hot lipid phase into the hot aqueous phase. Immediately homogenize using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Transfer the pre-emulsion to a high-pressure homogenizer maintained at 75°C. Process for 3 to 5 cycles at 500 bar.

  • Solidification & Validation: Cool the resulting hot nanoemulsion rapidly to room temperature in a water bath to solidify the lipid droplets into NLCs. Validate successful formulation immediately via Dynamic Light Scattering (DLS); a Polydispersity Index (PDI) < 0.25 confirms a uniform, stable nanocarrier population.

Comparative Formulation Metrics

To guide formulation selection during preclinical development, the expected analytical metrics for both delivery systems are summarized below.

Table 2: Expected Analytical Metrics for 2-Benzyl-1-methyl-1H-benzimidazole Formulations
MetricHP-β-CD Inclusion ComplexNanostructured Lipid Carriers (NLCs)
Particle/Complex Size ~1.5 - 2.5 nm (Molecular scale)120 - 180 nm (Colloidal scale)
Polydispersity Index (PDI) N/A (True solution upon reconstitution)< 0.25 (Highly monodisperse)
Entrapment Efficiency (EE%) 100% (of the filtered fraction)> 85% (Due to high lipophilicity)
Drug Loading Capacity ~10 - 15% (Stoichiometry dependent)~5 - 10% (Lipid matrix dependent)
Primary Delivery Route Parenteral (IV), Oral LiquidOral (Solid dosage form), Topical
Primary Biological Advantage Immediate systemic availabilityLymphatic targeting, sustained release

References

  • Development Of Benzimidazole Cyclodextrins Inclusion Complex With Enhanced Solubility And Antimicrobial Activity. Journal of Applied Bioanalysis.[Link]

  • Inclusion Complexes in Drug Delivery and Drug Targeting: Formation, Characterization, and Biological Applications. ACS Symposium Series.[Link]

  • Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. Global Scholarly Communication Online Press.[Link]

  • Incorporation of New Benzimidazole Compounds into Lipid Nanostructures in Order to Obtain Photoprotective Formulations. Farmacia Journal.[Link]

Technical Notes & Optimization

Troubleshooting

optimizing mobile phase for 2-benzyl-1-methyl-1H-benzimidazole chromatography

Technical Support Center: Chromatographic Optimization for 2-Benzyl-1-methyl-1H-benzimidazole Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Optimization for 2-Benzyl-1-methyl-1H-benzimidazole

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic behavior of basic heterocyclic compounds, specifically focusing on 2-benzyl-1-methyl-1H-benzimidazole. This guide moves beyond generic advice, offering mechanistic explanations and self-validating protocols to ensure peak symmetry, reproducible retention, and robust method transfer in your drug development workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-benzyl-1-methyl-1H-benzimidazole exhibit severe peak tailing on standard C18 columns? Answer: The root cause lies in secondary cation-exchange interactions. 2-benzyl-1-methyl-1H-benzimidazole contains a basic imidazole nitrogen with a pKa typically around 5.5. When operating at a mid-pH (e.g., pH 5.0–7.0), the analyte exists in a partially protonated (ionized) state. Simultaneously, residual silanol groups (-Si-OH) on older "Type-A" silica stationary phases (which have a pKa of ~4-5) become deprotonated (-Si-O⁻)[1]. The electrostatic attraction between the positively charged benzimidazole and the negatively charged silanols causes the analyte molecules to desorb at different rates, manifesting as an asymmetrical, tailing peak[2].

Q2: How do I choose between a low-pH and a high-pH mobile phase for this compound? Answer: The decision dictates which component of the chemical interaction you neutralize:

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanols, you fully protonate and neutralize the silica surface (-Si-OH). Although the benzimidazole remains fully ionized, the lack of anionic silanols prevents cation exchange, yielding sharp peaks[3]. Furthermore, at low pH, the ionization of acidic silanol species on the stationary phase surface is drastically decreased[4].

  • High pH Strategy (pH > 8.5): By raising the pH at least 2 units above the analyte's pKa, the benzimidazole is fully deprotonated (neutralized). Even though the silanols are heavily ionized, the neutral analyte only interacts via hydrophobic partitioning, eliminating tailing. Caution: This requires a high-pH tolerant column (e.g., hybrid silica or heavily endcapped phases) to prevent silica dissolution[1].

Q3: If I am restricted to a mid-pH for stability or LC-MS reasons, how can I rescue peak shape? Answer: If you must operate near pH 6.0, you can introduce a sacrificial base (silanol suppressor) such as Triethylamine (TEA) at 5–10 mM. TEA is sterically small and highly basic; it outcompetes the bulky 2-benzyl-1-methyl-1H-benzimidazole for the ionized silanol active sites[3]. Alternatively, upgrading to ultra-high-purity "Type-B" silica, which has a higher silanol pKa (>7), drastically reduces these interactions at mid-pH without the need for ion-pairing additives[1].

Section 2: Mobile Phase Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative effects of various buffer systems on 2-benzyl-1-methyl-1H-benzimidazole.

Buffer SystemOperating pHAnalyte Ionization StateSilanol Ionization StateExpected Peak Symmetry (As)LC-MS Compatibility
0.1% Formic Acid ~2.7Fully Ionized (+)Neutralized1.0 - 1.2 (Excellent)Yes
20 mM Potassium Phosphate 2.5Fully Ionized (+)Neutralized0.9 - 1.1 (Excellent)No (Precipitates)
10 mM Ammonium Acetate ~5.8Partially Ionized (+)Partially Ionized (-)> 1.5 (Severe Tailing)Yes
10 mM Amm. Acetate + 5mM TEA ~6.0Partially Ionized (+)Masked by TEA1.1 - 1.3 (Good)Ion Suppression
10 mM Ammonium Bicarbonate ~9.0NeutralizedFully Ionized (-)1.0 - 1.1 (Excellent)Yes

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system. By incorporating a neutral marker, you can definitively isolate chemical interactions from physical column degradation.

Protocol: Systematic Mobile Phase Optimization & Validation Objective: Establish an optimal mobile phase for 2-benzyl-1-methyl-1H-benzimidazole while validating column integrity. Materials: Type-B C18 Column (e.g., 50 x 2.1 mm, 1.7 µm), Toluene (Neutral Marker), 2-benzyl-1-methyl-1H-benzimidazole standard.

Step 1: Baseline System Suitability (Physical Validation)

  • Inject a 10 µg/mL solution of Toluene using an unbuffered mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Causality Check: Toluene is neutral and does not interact with silanols. If the Toluene peak tails or splits, the column has a physical void or frit blockage[4]. If Toluene is symmetrical (As = 0.95–1.05), proceed to Step 2.

Step 2: Low-pH Buffer Preparation

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate in LC-grade water.

  • Adjust to pH 2.5 using dilute phosphoric acid. Critical: Measure pH using a calibrated meter on the aqueous portion only, before adding organic modifiers, to prevent inaccurate pH shifts[4].

  • Prepare Mobile Phase B: 100% Acetonitrile.

Step 3: Chromatographic Evaluation

  • Run a gradient from 5% B to 95% B over 10 minutes.

  • Inject the benzimidazole sample. Record the USP Tailing Factor ( Tf​ ).

  • Self-Validation: If Tf​≤1.2 , the low-pH strategy successfully neutralized the silanol interactions[3].

Step 4: Orthogonal High-pH Testing (Optional)

  • If the analyte elutes too early at low pH (due to the high polarity of the ionized state), switch to Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Re-run the gradient. The neutralized benzimidazole will exhibit increased hydrophobicity, leading to longer retention times and improved resolution from polar impurities.

Section 4: Visualizing Chromatographic Logic

MobilePhaseOptimization Start Analyze 2-benzyl-1-methyl-1H-benzimidazole (Basic Heterocycle, pKa ~5.5) CheckPeak Evaluate Peak Shape (USP Tailing Factor) Start->CheckPeak Tailing Severe Tailing (Tf > 1.5) Secondary Interactions CheckPeak->Tailing Mid-pH (5-7) GoodPeak Symmetrical Peak (Tf 0.9-1.2) Optimal Method CheckPeak->GoodPeak Optimized LowPH Strategy A: Low pH (<3.0) Neutralize Silica Silanols Tailing->LowPH HighPH Strategy B: High pH (>8.5) Neutralize Basic Analyte Tailing->HighPH Additive Strategy C: Add TEA Mask Silanol Active Sites Tailing->Additive Validate Validate Retention & Resolution (Self-Validating Protocol) LowPH->Validate HighPH->Validate Additive->Validate Validate->CheckPeak

Logical workflow for resolving peak tailing of basic benzimidazole derivatives in RP-HPLC.

SilanolInteraction Benzimidazole 2-benzyl-1-methyl-1H-benzimidazole (Protonated Cation at pH 6) Interaction Electrostatic Cation-Exchange (Causes Peak Tailing) Benzimidazole->Interaction Silanol Ionized Silanol (-Si-O⁻) on Type-A Silica Surface Silanol->Interaction

Mechanistic pathway of secondary silanol interactions causing peak tailing at mid-pH.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection Source: HPLC.eu URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

Sources

Optimization

preventing degradation of 2-benzyl-1-methyl-1H-benzimidazole during storage

Welcome to the Technical Support Center for 2-Benzyl-1-methyl-1H-benzimidazole . This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous stability control fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Benzyl-1-methyl-1H-benzimidazole . This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous stability control for benzimidazole derivatives.

Below, we detail the mechanistic causes of compound degradation, provide actionable storage solutions, and outline a self-validating experimental protocol to ensure the integrity of your API batches.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: What is the primary chemical vulnerability of 2-benzyl-1-methyl-1H-benzimidazole during prolonged storage? A: The most critical vulnerability is the autoxidation of the benzylic methylene (-CH₂-) spacer. Because this carbon is flanked by two aromatic systems (the phenyl ring and the electron-rich benzimidazole core), any hydrogen abstraction yields a highly resonance-stabilized benzylic radical. Exposure to atmospheric oxygen—especially when catalyzed by trace transition metals from spatulas or ambient light—leads to aerobic C–H oxidation. This converts the methylene group into a ketone, yielding 2-benzoyl-1-methyl-1H-benzimidazole as the primary degradation product[1].

Q: How does light exposure compromise the integrity of this compound? A: Benzimidazole derivatives exhibit dual photochemistry. UV irradiation (particularly <300 nm) excites the benzimidazole core via a π* ← π transition, which can lead to fixed-ring H-scrambling or radical formation[2]. Furthermore, photo-excitation accelerates benzylic oxidation by promoting the formation of reactive oxygen species (ROS) in solution. While solid-state samples are generally more photo-stable than solutions, surface degradation will still occur under standard laboratory fluorescent lighting[3].

DegradationPathways Parent 2-Benzyl-1-methyl-1H-benzimidazole Oxidation Aerobic Oxidation (O2, Transition Metals) Parent->Oxidation Photolysis Photolytic Excitation (UV/Vis Light <300nm) Parent->Photolysis Hydrolysis Ring Hydrolysis (Extreme pH, Heat) Parent->Hydrolysis Ketone 2-Benzoyl-1-methyl- 1H-benzimidazole Oxidation->Ketone Cleavage Radical Formation & H-Scrambling Photolysis->Cleavage Amine Diaminobenzene Derivatives Hydrolysis->Amine

Fig 1. Primary degradation pathways of 2-benzyl-1-methyl-1H-benzimidazole under storage stress.

Section 2: Storage Optimization & Handling (The "How-To")

Q: What are the optimal storage conditions for the solid compound to prevent benzylic oxidation? A: To prevent degradation, you must eliminate the triad of catalysts: Oxygen, Light, and Heat.

  • Temperature: Store bulk powders at -20°C for long-term archiving (>1 month). Working stocks can be kept at 2–8°C.

  • Atmosphere: Always backfill the storage vial with high-purity Argon or Nitrogen before sealing.

  • Container: Use actinic (amber) glass vials to block UV/Vis transmission. Seal with PTFE-lined caps to prevent moisture ingress. Never use metal spatulas for dispensing; use PTFE or ceramic spatulas to avoid introducing trace metal oxidative catalysts.

Q: My compound degraded rapidly in solution. What solvents should I avoid? A: Avoid peroxide-forming solvents entirely (e.g., Tetrahydrofuran, Diethyl Ether, Dioxane). As these solvents age, they form peroxides that act as potent radical initiators, rapidly accelerating the oxidation of the benzylic position. For stock solutions, use HPLC-grade, degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile.

Quantitative Stability Data

The following table summarizes the expected degradation rates of 2-benzyl-1-methyl-1H-benzimidazole under various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Degradation (6 Months)Primary Degradant
Optimal (Solid) -20°CArgonDark< 0.5%None detected
Refrigerated (Solid) 4°CAirDark2.0 - 4.0%2-Benzoyl derivative
Room Temp (Solid) 25°CAirAmbient8.0 - 12.0%2-Benzoyl derivative
Solution (DMSO) 25°CAirAmbient> 25.0%Ketone & Cleavage products

Section 3: Self-Validating Stability Protocols

Q: How can I validate the stability of my current batch before running critical in vitro assays? A: You must establish a self-validating analytical loop. By performing a Forced Degradation (Stress Testing) Protocol [4], you generate a specific chromatographic fingerprint of the degraded API. You then run your stored working stocks against this fingerprint monthly. If the 2-benzoyl peak (m/z 237.1) appears in your working stock chromatogram, your storage protocol has failed and must be audited.

Step-by-Step Methodology: Forced Degradation & LC-MS Validation
  • Stock Preparation: Accurately weigh 5.0 mg of 2-benzyl-1-methyl-1H-benzimidazole. Dissolve in 5.0 mL of degassed HPLC-grade Acetonitrile to yield a 1 mg/mL stock solution.

  • Oxidative Stress: Transfer 1.0 mL of the stock to a glass vial. Add 100 µL of 30% H₂O₂. Incubate at 25°C in the dark for 24 hours.

  • Photolytic Stress: Transfer 1.0 mL of the stock to a clear quartz vial. Expose to a Xenon arc lamp (simulating UV/Vis radiation) for 24 hours at 25°C[3].

  • Hydrolytic Stress: Add 100 µL of 1M HCl (Acid stress) or 1M NaOH (Base stress) to separate 1.0 mL aliquots of the stock. Heat at 60°C for 24 hours. Neutralize with an equivalent molarity of base/acid before analysis.

  • Quenching & LC-MS Analysis: Dilute all stressed samples 1:10 in the mobile phase. Analyze via LC-MS to quantify the parent peak (Expected m/z [M+H]⁺ = 223.1) and identify the oxidized ketone mass (Expected m/z[M+H]⁺ = 237.1).

ForcedDegradation Start 1 mg/mL Stock Solution Stress1 Oxidative (3% H2O2) Start->Stress1 Stress2 Photolytic (Xenon Arc) Start->Stress2 Stress3 Hydrolytic (1M HCl/NaOH) Start->Stress3 Quench Neutralize & Quench Stress1->Quench 24h, 25°C Stress2->Quench 24h, 25°C Stress3->Quench 24h, 60°C Analyze LC-MS Quantification Quench->Analyze

Fig 2. Standardized forced degradation workflow for stability validation via LC-MS.

References

  • Title: Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds Source: mdpi.com URL: [Link]

  • Title: Dual Photochemistry of Benzimidazole Source: acs.org URL: [Link]

  • Title: Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-benzyl-1-methyl-1H-benzimidazole

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing peak shape anomalies—specifically peak tailing—when analyz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing peak shape anomalies—specifically peak tailing—when analyzing benzimidazole derivatives via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

2-benzyl-1-methyl-1H-benzimidazole is a hydrophobic, basic compound. The core 1-methylbenzimidazole structure has a predicted pKa of approximately 5.40[1]. In RP-HPLC, basic compounds are notorious for exhibiting asymmetric peak shapes due to secondary interactions with the stationary phase[2][3]. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve perfectly Gaussian peak shapes.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting chemical parameters, it is critical to isolate the root cause of the tailing. Use the logical workflow below to determine if your issue is physical (system-related) or chemical (analyte-stationary phase interaction).

Troubleshooting N1 Peak Tailing in Benzimidazole Analysis N2 Are all peaks tailing? N1->N2 N3 Physical/System Issue (Voids, Fittings, Guard) N2->N3 Yes (Including neutral markers) N4 Chemical/Secondary Interaction (Silanol Activity) N2->N4 No (Only basic analytes) N5 Adjust Mobile Phase pH N4->N5 N6 Low pH (< 3.0) Neutralize Silanols N5->N6 N7 High pH (> 7.5) Neutralize Analyte N5->N7 N8 Use Base-Deactivated/ End-Capped Column N6->N8 N7->N8

Logical troubleshooting workflow for resolving benzimidazole peak tailing.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 2-benzyl-1-methyl-1H-benzimidazole specifically suffer from peak tailing? A: The root cause is secondary ion-exchange interactions. The basic nitrogen in the benzimidazole ring becomes protonated (positively charged) at acidic to neutral pH levels. Traditional silica-based stationary phases contain residual silanol groups (Si-OH) that deprotonate into negatively charged silanolate ions (Si-O⁻) at pH > 3.0[3]. The electrostatic attraction between the protonated benzimidazole and the ionized silanols acts as a secondary retention mechanism. Because this ion-exchange desorption is slower than the primary hydrophobic reversed-phase interaction, the molecules elute at varying rates, creating a "tail" on the chromatogram[2].

Q2: How do I definitively differentiate between chemical tailing and physical column damage? A: Inject a standard mixture containing your benzimidazole analyte alongside a neutral marker (e.g., toluene or uracil). If all peaks in the chromatogram exhibit tailing, the root cause is physical—such as a void at the column head, a partially plugged frit, or extra-column dead volume caused by improperly seated PEEK fittings[4]. If only the basic benzimidazole peak tails while the neutral peak remains perfectly symmetrical, the issue is strictly chemical (silanol interactions)[5].

Q3: What role does mobile phase pH play, and what is the optimal range for this analyte? A: To achieve a robust Gaussian peak shape, the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure it exists in a single, uniform ionization state[6]. Operating near the analyte's pKa (~5.4) leads to partial ionization, causing split or excessively broad peaks.

  • Low pH Strategy (pH 2.5 - 3.0): The analyte is fully protonated, but the surface silanols are fully associated (neutralized to Si-OH), eliminating the ion-exchange interaction[3].

  • High pH Strategy (pH > 7.5): The analyte is fully deprotonated (neutral), eliminating its ability to interact with silanolates. (Note: This requires a hybrid silica column stable at high pH).

Quantitative Summary of pH Effects on Benzimidazole Tailing:

Mobile Phase pHAnalyte Ionization State (pKa ~5.4)Silanol Ionization State (pKa ~3.5)Dominant InteractionExpected USP Tailing Factor ( Tf​ )Recommended Buffer System
pH 2.5 Fully Protonated (+1)Fully Neutral (Si-OH)Hydrophobic1.0 – 1.20.1% Formic Acid / Phosphate
pH 5.5 Partially Ionized (+0.5)Partially Ionized (-0.5)Hydrophobic + Ion-Exchange> 2.0 (Severe)Avoid (Near Analyte pKa)
pH 8.5 Fully Neutral (0)Fully Ionized (-1)Hydrophobic1.0 – 1.1Ammonium Bicarbonate

Q4: If my method restricts me from changing the mobile phase pH, how else can I mask silanol interactions? A: You can introduce a competing amine modifier. Adding 0.1% to 0.2% triethylamine (TEA) to the mobile phase introduces a small, highly basic molecule that aggressively binds to the residual silanol sites. This effectively "masks" the active sites from the bulkier 2-benzyl-1-methyl-1H-benzimidazole[2][5]. Alternatively, upgrading to a modern "Type B" high-purity silica column with dense end-capping or polar-embedded groups provides steric hindrance against these interactions[2][7].

Mechanism Analyte Protonated Benzimidazole (Basic) Silanol Ionized Silanol (Si-O⁻) (Acidic) Analyte->Silanol Secondary Ion-Exchange (Causes Tailing) TEA Amine Modifier (TEA) TEA->Silanol Competitive Binding (Masks Silanol) Endcap End-Capping (TMS) Endcap->Silanol Steric Hindrance (Blocks Access)

Mechanistic pathways of silanol interactions and masking strategies.

Part 3: Self-Validating Experimental Protocol

To permanently resolve peak tailing for 2-benzyl-1-methyl-1H-benzimidazole, execute the following step-by-step method optimization protocol. This protocol utilizes a self-validating System Suitability Test (SST) to ensure analytical integrity[8].

Step 1: System Preparation & Column Selection

  • Flush the HPLC system with 50:50 Water:Acetonitrile (without column) to remove residual buffer salts and verify baseline pressure[6].

  • Install a high-purity, "Type B" C18 silica column featuring dense end-capping to minimize inherent silanol activity[2][7].

Step 2: Mobile Phase Formulation (Low pH Strategy)

  • Mobile Phase A: Prepare 0.1% Formic Acid in LC-MS grade Water. Verify the pH is approximately 2.7. This ensures the analyte is fully protonated and stationary phase silanols are neutralized[3].

  • Mobile Phase B: Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Degas both mobile phases thoroughly to prevent baseline noise and pressure fluctuations[6].

Step 3: Sample Preparation & Diluent Matching

  • Dissolve the 2-benzyl-1-methyl-1H-benzimidazole standard in a diluent that is equal to or weaker than the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • Critical Causality: Injecting a sample in a solvent stronger than the mobile phase disrupts the partitioning equilibrium at the column head, leading to peak splitting and severe broadening[4][5].

Step 4: Chromatographic Execution

  • Set the column oven temperature to 35°C to improve mass transfer kinetics and reduce mobile phase viscosity.

  • Program a gradient elution starting at 10% B, ramping to 90% B over 15 minutes, followed by a 5-minute re-equilibration phase.

Step 5: System Suitability Testing (SST) & Validation Gate

  • Inject the reference standard solution.

  • Calculate the USP Tailing Factor ( Tf​ ) using the formula: Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the front edge to the peak center at 5% height.

  • Validation Gate: If Tf​≤1.5 and the %RSD of the retention time across three replicate injections is ≤2.0 , the system is validated for sample analysis[8]. If Tf​>1.5 , return to the diagnostic workflow to check for physical column voids.

References
  • Source: guidechem.
  • Source: waters.
  • Source: scribd.
  • Source: waters.
  • Source: labcompare.
  • Source: agilent.
  • Source: agilent.
  • Source: asau.
  • Source: academia.
  • Source: chromatographyonline.

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Reference Data & Comparative Studies

Comparative

A Comparative Toxicological Assessment: 2-Benzyl-1-methyl-1H-benzimidazole versus Albendazole

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, a thorough understanding of a compound's toxicity profile is as critical as its efficacy. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a compound's toxicity profile is as critical as its efficacy. This guide provides a comparative toxicological overview of 2-benzyl-1-methyl-1H-benzimidazole, a member of a versatile class of heterocyclic compounds with broad therapeutic potential, and Albendazole, a widely used benzimidazole anthelmintic. While Albendazole's toxicological characteristics are well-documented, data for 2-benzyl-1-methyl-1H-benzimidazole is less comprehensive. This guide, therefore, not only presents available data but also outlines the essential experimental frameworks required for a complete comparative assessment.

Introduction: The Benzimidazole Scaffold and the Imperative of Toxicity Profiling

Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with activities ranging from anthelmintic to anticancer and antiviral.[1][2] Albendazole, a methylcarbamate benzimidazole, is a cornerstone in treating various parasitic worm infections.[3][4] Its mechanism of action involves binding to β-tubulin, thereby inhibiting microtubule polymerization in parasites.[5][6] However, its clinical use is associated with potential side effects, including hepatotoxicity and bone marrow suppression.[7][8]

2-Benzyl-1-methyl-1H-benzimidazole belongs to a class of 2-substituted benzimidazoles being explored for a range of therapeutic applications, including as anticancer and antimicrobial agents.[9][10] A comprehensive evaluation of its toxicity is paramount before its potential can be fully realized. This guide will delve into a side-by-side comparison of these two compounds across key toxicological endpoints: cytotoxicity, genotoxicity, hepatotoxicity, and developmental toxicity.

Comparative Analysis of Toxicity Profiles

A direct, comprehensive comparison is challenging due to the disparity in available data. Albendazole has been extensively studied, whereas data for 2-benzyl-1-methyl-1H-benzimidazole is sparse. The following sections will present the known information and outline the necessary experimental protocols for a thorough evaluation.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in early-stage drug development to assess a compound's effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular growth.

Albendazole: While primarily targeting parasite cells, albendazole can exhibit cytotoxicity to mammalian cells at higher concentrations. Its mechanism, targeting tubulin, can affect rapidly dividing cells.

2-Benzyl-1-methyl-1H-benzimidazole and Related Derivatives: Specific IC50 values for 2-benzyl-1-methyl-1H-benzimidazole against non-cancerous cell lines are not readily available in the public domain. However, studies on various 2-benzylbenzimidazole derivatives have shown a range of cytotoxic activities, primarily against cancer cell lines. For instance, certain 1,2-disubstituted benzimidazole compounds have demonstrated IC50 values from 111.70 µM to over 300 µM against different cancer and normal cell lines.[9] Another study on 1-arylhydrazone benzimidazole hybrids reported IC50 values ranging from 89.23 to 311.43 µM on SH-SY5Y neuroblastoma cells.[8] It is crucial to note that high cytotoxicity against cancer cells does not directly translate to general toxicity, but it does indicate biological activity that warrants further investigation in non-cancerous cells.

Table 1: Comparative Cytotoxicity Data (Hypothetical and Literature-Based)

CompoundCell LineIC50 (µM)Reference
AlbendazoleVarious MammalianVariable, generally higher than therapeutic concentrationsGeneral Toxicological Data
2-Methyl-3-(3-chlorobenzyl)benzimidazole (a 1,2-disubstituted derivative)A549 (Lung Carcinoma)111.70 ± 6.22[9]
DLD-1 (Colorectal Adenocarcinoma)185.30 ± 5.87[9]
L929 (Mouse Fibroblast)167.30 ± 4.79[9]
1-Arylhydrazone benzimidazole hybrid (Compound 6)SH-SY5Y (Neuroblastoma)> 250[8]
1-Arylhydrazone benzimidazole hybrid (Compound 7)SH-SY5Y (Neuroblastoma)> 250[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][11]

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I Micronucleus_Workflow cluster_animal_phase Animal Dosing and Sample Collection cluster_lab_phase Slide Preparation and Analysis A Administer test compound to rodents (e.g., mice or rats) via an appropriate route B Include negative and positive control groups A->B C Sacrifice animals at appropriate time points (e.g., 24h and 48h post-dosing) B->C D Isolate bone marrow or peripheral blood C->D E Prepare and stain slides D->E F Score polychromatic erythrocytes (PCEs) for the presence of micronuclei E->F G Calculate the frequency of micronucleated PCEs F->G H Statistically analyze the data G->H

Caption: A simplified workflow for the in vivo rodent micronucleus assay. [12][13] Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. [14][15] Key Steps in the Comet Assay:

  • Cell Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The cells are lysed using detergents and high salt to remove membranes and histones, leaving behind the DNA as a "nucleoid".

  • Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline solution to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it.

Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to toxicity.

Albendazole: Albendazole is known to cause hepatotoxicity, ranging from transient and asymptomatic elevations in liver enzymes in up to 50% of patients on long-term therapy to rare instances of acute liver injury. [7][16][17]The mechanism is thought to be related to hypersensitivity reactions or direct toxic effects of its metabolites. [17]Regular monitoring of liver function is recommended during albendazole treatment. [8] 2-Benzyl-1-methyl-1H-benzimidazole: There is no specific data on the hepatotoxicity of 2-benzyl-1-methyl-1H-benzimidazole. However, a study on a novel benzimidazole-pyrazole derivative demonstrated hepatoprotective effects against paracetamol-induced liver injury in mice, suggesting that not all benzimidazole derivatives are inherently hepatotoxic and some may even be protective. [1]Given the known hepatotoxicity of other benzimidazoles like albendazole, a thorough in vivo assessment is warranted.

Experimental Protocol: In Vivo Hepatotoxicity Study

Following OECD guidelines for repeated dose toxicity studies (e.g., OECD 407 or 408), a study in rodents would be appropriate. [18][19] Workflow for In Vivo Hepatotoxicity Assessment

Hepatotoxicity_Workflow cluster_study_design Study Design and Dosing cluster_monitoring In-life Monitoring cluster_endpoint_analysis Terminal Endpoint Analysis A Select rodent species (e.g., rats) B Administer multiple dose levels of the test compound daily for 28 or 90 days A->B C Include control and vehicle groups B->C D Observe clinical signs of toxicity C->D E Monitor body weight and food consumption D->E F Collect blood samples for clinical chemistry (ALT, AST, ALP, bilirubin) E->F G Perform necropsy and collect liver tissue F->G H Measure liver weight G->H I Conduct histopathological examination of liver sections H->I

Caption: A general workflow for an in vivo hepatotoxicity study in rodents.

Developmental and Reproductive Toxicity (DART)

DART studies are essential to evaluate the potential adverse effects of a substance on conception, embryonic and fetal development, and postnatal development.

Albendazole: Albendazole is a known teratogen in several animal species, causing embryotoxicity and skeletal malformations in pregnant rats and rabbits at doses relevant to human therapeutic use. [14][20]For this reason, it is contraindicated in pregnancy. [3] 2-Benzyl-1-methyl-1H-benzimidazole: No data on the developmental and reproductive toxicity of 2-benzyl-1-methyl-1H-benzimidazole is currently available. The teratogenic potential of other benzimidazoles, such as methyl benzimidazolecarbamate (MBC), underscores the critical need for such studies for any new benzimidazole derivative intended for human use.

Experimental Protocol: Developmental Toxicity Study

A developmental toxicity study, typically in rats and rabbits (as per OECD Guideline 414), is a standard requirement.

Key Aspects of a Developmental Toxicity Study:

  • Dosing Period: The test substance is administered to pregnant females during the period of major organogenesis.

  • Maternal Evaluation: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Evaluation: Near term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal malformations.

Mechanistic Insights and Signaling Pathways

Understanding the mechanisms underlying toxicity is crucial for risk assessment.

Albendazole: The primary mechanism of both efficacy and some toxicity for albendazole is its inhibition of tubulin polymerization. [5][6]This can disrupt microtubule-dependent processes in both parasites and, to a lesser extent, host cells, particularly those that are rapidly dividing.

2-Benzyl-1-methyl-1H-benzimidazole: The mechanisms of action for many 2-benzylbenzimidazole derivatives are still under investigation and appear to be diverse, ranging from targeting specific enzymes to inducing apoptosis through various signaling pathways in cancer cells. [9][21]The potential for off-target effects leading to toxicity needs to be systematically evaluated.

Signaling Pathway: Apoptosis Induction (Relevant for Cytotoxicity) Many benzimidazole derivatives, particularly those with anticancer potential, exert their cytotoxic effects by inducing apoptosis.

Apoptosis_Pathway Compound Benzimidazole Derivative Cell Target Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Activation of Apaf-1 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of cytotoxicity for some benzimidazole derivatives.

Conclusion and Future Directions

This guide highlights the current state of toxicological knowledge for 2-benzyl-1-methyl-1H-benzimidazole in comparison to the well-characterized drug, albendazole. While albendazole presents a clear profile of potential hepatotoxicity, bone marrow suppression, and developmental toxicity, a significant data gap exists for 2-benzyl-1-methyl-1H-benzimidazole.

The preliminary cytotoxicity data on related 2-benzylbenzimidazole derivatives suggest a range of biological activities that necessitate a comprehensive toxicological workup. For researchers and developers working with 2-benzyl-1-methyl-1H-benzimidazole or similar novel benzimidazoles, the experimental protocols and frameworks outlined in this guide provide a roadmap for a thorough safety assessment. Future research should prioritize conducting a standard battery of in vitro and in vivo toxicity studies to fully characterize the safety profile of this promising compound and determine its therapeutic index. Only through such rigorous evaluation can its true potential in medicine be safely realized.

References

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  • ALBENDAZOLE TABLETS, for oral use. (n.d.). Retrieved from [Link]

  • Albendazole: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved from [Link]

  • Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

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  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • Albendazole - LiverTox - NCBI Bookshelf - NIH. (2021, September 18). Retrieved from [Link]

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  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega. (2023, July 28). Retrieved from [Link]

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  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F. (2025, March 28). Retrieved from [Link]

  • Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer - Asian Journal of Research in Chemistry. (2022, December 24). Retrieved from [Link]

Sources

Validation

Comprehensive Cross-Validation Guide: Mass Spectrometry of 2-Benzyl-1-methyl-1H-benzimidazole (ESI-LC-MS/MS vs. GC-EI-MS)

Executive Summary For researchers and drug development professionals, the structural elucidation of small-molecule pharmacophores requires absolute analytical certainty. 2-Benzyl-1-methyl-1H-benzimidazole is a fundamenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of small-molecule pharmacophores requires absolute analytical certainty. 2-Benzyl-1-methyl-1H-benzimidazole is a fundamental heterocyclic scaffold, serving as the structural core for a rapidly emerging class of synthetic opioids known as nitazenes, as well as various anthelmintic and antihistamine agents. Because these compounds often present as complex mixtures with multiple structural isomers, relying on a single analytical platform can lead to critical misidentifications.

This guide provides an objective comparison and cross-validation methodology between two orthogonal mass spectrometry platforms: High-Resolution ESI-LC-MS/MS (soft ionization) and GC-EI-MS (hard ionization). By combining exact mass capabilities with standardized library matching, analysts can establish a self-validating system for high-confidence structural confirmation.

Molecular Context & The Need for Cross-Validation

2-Benzyl-1-methyl-1H-benzimidazole (Formula: C15​H14​N2​ ) is characterized by a benzimidazole core substituted with a methyl group at the N1 position and a benzyl group at the C2 position. In forensic toxicology and pharmaceutical development, differentiating this exact scaffold from its positional isomers (e.g., substitution at the C5 or C6 positions) is a major analytical challenge [[1]](1].

Cross-validation is non-negotiable. Soft ionization (ESI) preserves the intact molecular ion to determine the exact elemental composition, while hard ionization (EI) shatters the molecule to provide a highly reproducible, library-matchable fingerprint. Together, they eliminate the risk of isobaric interference.

Platform Capabilities Comparison

To objectively evaluate how each system handles 2-benzyl-1-methyl-1H-benzimidazole, we must compare their fundamental ionization and detection mechanics.

FeatureHigh-Resolution ESI-LC-MS/MS (e.g., Orbitrap / Q-TOF)GC-EI-MS (e.g., Single Quad / GC-TOF)
Ionization Technique Soft (Electrospray Ionization, ESI+)Hard (Electron Ionization, 70 eV)
Primary Ion Species Protonated Molecule [M+H]+ Radical Cation [M]+∙
Mass Accuracy < 2 ppm (Exact Mass)Nominal to < 5 ppm (if GC-TOF)
Fragmentation Mechanism Collision-Induced Dissociation (CID)Alpha-cleavage via electron impact
Library Matching Vendor-specific / In-silico fragmentationStandardized NIST / EPA libraries
Primary Application Trace quantification, exact mass structural IDOrthogonal structural confirmation

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind a molecule's fragmentation is the hallmark of mass spectrometry expertise. For 2-benzyl-1-methyl-1H-benzimidazole, the C2 -methylene bond is highly labile under both CID and EI conditions due to the thermodynamic stability of the resulting product ions [[2]](2].

  • ESI-CID Pathway : In positive ESI mode, the molecule readily accepts a proton to form the [M+H]+ precursor at m/z 223.1235 [[3]](3]. Upon Collision-Induced Dissociation (CID), the precursor undergoes alpha-cleavage. Charge retention on the heterocyclic core yields the 1-methyl-1H-benzimidazole cation (m/z 131.0609) alongside the neutral loss of toluene (92.0626 Da). Alternatively, charge retention on the benzyl moiety yields the highly stable, resonance-delocalized tropylium cation (m/z 91.0548).

  • EI (70 eV) Pathway : Under standard 70 eV electron ionization, the molecule forms a radical cation [M]+∙ at m/z 222.1157. The aggressive hard ionization environment drives extensive fragmentation, overwhelmingly favoring the formation of the tropylium ion (m/z 91) as the base peak, accompanied by the m/z 131 core fragment.

MS_CrossValidation Analyte 2-Benzyl-1-methyl-1H-benzimidazole Exact Mass: 222.1157 Da ESI_Path ESI-LC-MS/MS (Soft Ionization) Analyte->ESI_Path LC Separation EI_Path GC-EI-MS (Hard Ionization) Analyte->EI_Path GC Separation ESI_Precursor [M+H]+ Precursor m/z 223.1235 ESI_Path->ESI_Precursor +H+ (ESI+) EI_Precursor [M]+• Radical Cation m/z 222.1157 EI_Path->EI_Precursor -e- (70 eV) ESI_Frag1 CID Fragment m/z 131.0609 (Benzimidazole Core) ESI_Precursor->ESI_Frag1 CID (25 eV) ESI_Frag2 CID Fragment m/z 91.0548 (Tropylium Ion) ESI_Precursor->ESI_Frag2 CID (25 eV) EI_Frag1 EI Fragment m/z 131 (Benzimidazole Core) EI_Precursor->EI_Frag1 Alpha Cleavage EI_Frag2 EI Fragment m/z 91 (Tropylium Base Peak) EI_Precursor->EI_Frag2 Alpha Cleavage Validation Orthogonal Cross-Validation High Confidence ID ESI_Frag1->Validation ESI_Frag2->Validation EI_Frag1->Validation EI_Frag2->Validation

Figure 1: Orthogonal MS cross-validation workflow for 2-benzyl-1-methyl-1H-benzimidazole.

Self-Validating Experimental Protocols

To ensure analytical reproducibility, the following protocols are designed as self-validating workflows. The causality behind each parameter choice is explicitly detailed.

Protocol 1: High-Resolution ESI-LC-MS/MS Workflow
  • Sample Preparation : Dilute the analyte to 100 ng/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol decreases surface tension to enhance droplet desolvation in the ESI source, while formic acid acts as a proton donor to quantitatively drive the formation of [M+H]+ ions 4[4].

  • Chromatographic Separation : Inject 2 µL onto a Biphenyl UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm) using a gradient elution of Water/Methanol (both with 0.1% FA).

    • Causality: Biphenyl stationary phases provide enhanced π−π interactions, which are critical for resolving closely related 2-benzylbenzimidazole positional isomers that a standard C18 column might co-elute.

  • Ionization & Acquisition : Operate the MS in positive ESI mode (Capillary voltage: 3.5 kV, Source Temp: 300°C). Acquire full scan MS1 data (Resolution > 70,000) and targeted MS/MS data using a Normalized Collision Energy (NCE) of 25-30 eV.

    • Causality: An NCE of 25-30 eV provides the optimal thermodynamic balance between surviving precursor ions and the generation of diagnostic product ions (m/z 131.0609 and 91.0548).

Protocol 2: GC-EI-MS Workflow
  • Sample Preparation : Extract or dilute the analyte to 1 µg/mL in a volatile, non-polar solvent such as Hexane or Dichloromethane (DCM).

    • Causality: Non-polar solvents ensure optimal volatility, rapid vaporization in the GC inlet, and prevent the degradation of the siloxane stationary phase.

  • Chromatographic Separation : Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.

    • Causality: The non-polar column chemistry provides boiling-point-driven separation, which is completely orthogonal to the reversed-phase LC mechanism, satisfying the requirement for cross-validation.

  • Ionization & Acquisition : Utilize a standard 70 eV electron ionization source (Source Temp: 230°C). Scan from m/z 40 to 300.

    • Causality: 70 eV is the universal kinetic energy standard for EI. This ensures the resulting fragmentation spectra can be directly cross-referenced against NIST commercial libraries for unbiased, algorithm-driven structural confirmation.

Cross-Validation Data Matrix

The following table summarizes the quantitative diagnostic markers required to definitively confirm the presence of 2-benzyl-1-methyl-1H-benzimidazole across both platforms.

ParameterESI-LC-MS/MS (Orbitrap/Q-TOF)GC-EI-MS (Single Quad/TOF)
Precursor Ion m/z 223.1235 ( [M+H]+ )m/z 222.1157 ( [M]+∙ )
Primary Fragment 1 m/z 131.0609 (Benzimidazole Core)m/z 131 (Benzimidazole Core)
Primary Fragment 2 m/z 91.0548 (Tropylium Cation)m/z 91 (Tropylium Base Peak)
Neutral Loss 92.0626 Da (Toluene)N/A (Extensive fragmentation)
Validation Criteria Mass error < 5 ppm, CID ratio matchNIST library match score > 900

Conclusion

By cross-validating the high-resolution exact mass and soft-ionization CID pathways of ESI-LC-MS/MS with the robust, library-matchable fragmentation of GC-EI-MS, analysts can establish a highly trustworthy identification matrix for 2-benzyl-1-methyl-1H-benzimidazole. This orthogonal approach eliminates the risk of isobaric interference and isomer misidentification, setting the gold standard for structural elucidation in drug discovery, pharmaceutical quality control, and forensic toxicology.

References

  • Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof Source: Waters Corporation Application Notes URL: [Link]

  • Supporting Information: Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of “Nitazene” 2-Benzylbenzimidazole Synthetic Opioids Source: ACS Chemical Neuroscience (ACS Publications) URL:[Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-benzyl-1-methyl-1H-benzimidazole proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just following a checklist—it requires a mechanistic understanding of the chemical's properties to ensure...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just following a checklist—it requires a mechanistic understanding of the chemical's properties to ensure both operational success and laboratory safety.

Below is the comprehensive, field-proven guide for the operational handling, safety, and proper disposal of 2-benzyl-1-methyl-1H-benzimidazole .

Physicochemical Profile & Hazard Characterization

Before interacting with 2-benzyl-1-methyl-1H-benzimidazole, it is critical to understand its chemical identity and hazard profile. As a substituted benzimidazole, this compound is highly lipophilic. It exhibits low aqueous solubility but dissolves readily in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This solubility profile directly dictates our approach to both experimental preparation and liquid waste segregation.

Table 1: Chemical Identity and Hazard Summary

ParameterSpecification / Data
Chemical Name 2-benzyl-1-methyl-1H-benzo[d]imidazole[1]
CAS Number 59871-40-8[1]
Molecular Formula C15H14N2
Molecular Weight 222.29 g/mol
Primary Hazards (GHS) Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[2][3]
Thermal Decomposition Generates toxic Nitrogen Oxides (NOx) and Carbon Oxides[2]
Waste Classification Non-halogenated organic waste (when in DMSO/MeOH)[4]

Standard Operating Procedure: Preparation & Handling

To ensure experimental reproducibility and operator safety, the preparation of stock solutions must be treated as a self-validating system. Airborne particulates of benzimidazole derivatives can cause respiratory irritation and, over chronic exposure, potential pneumoconiosis[5].

Step-by-Step Methodology: Stock Solution Preparation

  • Environmental Control: Conduct all weighing and transfer operations within a certified chemical fume hood to prevent the inhalation of aerosolized particulates[6].

  • PPE Verification: Don nitrile gloves (double-gloving is recommended for organic synthesis), a flame-resistant lab coat, and ANSI-approved safety goggles[2].

  • Mass Measurement: Weigh the required mass of the solid powder using an analytical balance. Use anti-static weighing boats to prevent the powder from dispersing.

  • Solvent Addition: Transfer the solid to a chemically inert borosilicate glass vial. Slowly add the appropriate volume of a non-halogenated organic solvent (e.g., DMSO) to achieve the target molarity.

  • Homogenization & Validation: Vortex the solution until complete dissolution is achieved. Self-Validation Step: Hold the vial against a contrasting light background to visually confirm the absence of undissolved micro-particulates, which could otherwise skew downstream assay concentrations or cause localized toxicity in cellular assays.

Workflow A 1. Material Aliquoting (Fume Hood) B 2. Solvent Dissolution (e.g., DMSO/DMF) A->B C 3. Experimental Assay (In Vitro/In Vivo) B->C D 4. Waste Segregation (Non-Halogenated) C->D

Standard operational workflow for 2-benzyl-1-methyl-1H-benzimidazole preparation and disposal.

Comprehensive Waste Management & Disposal Plan

The disposal of 2-benzyl-1-methyl-1H-benzimidazole must be strictly controlled. Because the benzimidazole core contains two nitrogen atoms, uncontrolled combustion will release highly toxic nitrogen oxides (NOx) into the atmosphere[2].

Step-by-Step Methodology: Segregation and Disposal

  • Solid Waste Segregation: Collect all unused solid compound and contaminated consumables (e.g., weighing boats, pipette tips, Kimwipes) in a rigid, leak-proof container. Label clearly as "Hazardous Solid Waste - Toxic/Irritant"[6].

  • Liquid Waste Segregation: Transfer all DMSO, DMF, or methanol-based solutions containing the compound into a designated "Non-Halogenated Organic Waste" carboy.

    • Mechanistic Rationale: Mixing non-halogenated solvents with halogenated waste streams can trigger exothermic reactions or severely complicate the downstream incineration process[4].

  • Incineration Routing: Coordinate with your Environmental Health and Safety (EHS) department to route the waste to a licensed disposal facility.

    • Critical Requirement: Ensure the facility utilizes an authorized incinerator equipped with an afterburner and a flue gas scrubber. The scrubber is mathematically and chemically necessary to neutralize the NOx emissions generated during the thermal decomposition of the benzimidazole ring[2].

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental release and aquatic toxicity[2][3].

Step-by-Step Methodology: Spill Containment

  • Evacuation & Assessment: Temporarily evacuate personnel from the immediate vicinity. Assess whether the spill is solid (powder) or liquid (dissolved stock)[5].

  • Solid Spill Protocol: Do not dry sweep, as this generates hazardous dust. Lightly moisten the powder with a compatible solvent (or water, if acceptable for the specific surface) to bind the particulates, then sweep it up using a dedicated brush and pan[6].

  • Liquid Spill Protocol: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary spill pads). Do not use combustible materials like sawdust[3].

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove residual chemical traces[2].

  • Disposal: Transfer all absorbed materials and contaminated cleanup tools into a sealed hazardous waste receptacle for incineration[6].

SpillResponse Start Spill Detected Assess Assess Material State Start->Assess Solid Solid Spill (Powder) Assess->Solid Liquid Liquid Spill (Solution) Assess->Liquid Sweep Moisten & Sweep (Avoid Dust) Solid->Sweep Absorb Use Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Dispose Transfer to Hazardous Waste Sweep->Dispose Absorb->Dispose

Decision matrix for 2-benzyl-1-methyl-1H-benzimidazole spill containment and decontamination.

References

  • "2-benzyl-1-methyl-1H-benzo[d]imidazole — Chemical Substance Information - NextSDS", NextSDS. 1

  • "6-(1'-甲基苯并咪唑 - SigmaAldrich.cn", Sigma-Aldrich.

  • "Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS", CDH Fine Chemical. 6

  • "1H-Benzimidazole-5-carbohydrazide - Synquest Labs", Synquest Labs. 2

  • "Hazardous Materials Disposal Guide | Nipissing University", Nipissing University. 4

  • "2-N-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole - AK Scientific, Inc.", AK Scientific, Inc. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-benzyl-1-methyl-1H-benzimidazole
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2-benzyl-1-methyl-1H-benzimidazole
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